Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(5-oxo-4H-1,2-oxazol-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-10-5(8)2-4-3-6(9)11-7-4/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVDPSIRIKEXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NOC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate
Executive Summary
Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate (CAS: 96530-57-3) is a highly versatile, bifunctional heterocyclic building block[1]. Characterized by its dynamic tautomeric properties and reactive functional groups, this molecule serves as a critical intermediate in organic synthesis and a privileged scaffold in medicinal chemistry. This whitepaper provides an authoritative, mechanistic analysis of its structural dynamics, a self-validating synthetic protocol, and its strategic applications in drug discovery.
Molecular Architecture & Tautomeric Dynamics
The core structural feature of Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate is the isoxazol-5-one ring, which exhibits a complex tautomeric equilibrium[2]. Depending on the solvent polarity, pH, and physical state, the molecule transitions between three distinct forms: the CH-form (4,5-dihydroisoxazol-5-one), the NH-form (2,5-dihydroisoxazol-5-one), and the OH-form (isoxazol-5-ol)[3].
The Causality of Tautomerism: Understanding this equilibrium is not merely an academic exercise; it is a critical parameter in drug design. In non-polar environments or the solid state, the CH-form is thermodynamically favored due to the stability of the conjugated C=N double bond[4]. However, in polar protic solvents (such as water or physiological buffers), intermolecular hydrogen bonding stabilizes the OH-form and NH-form[2]. This dynamic shift alters the molecule's electronic distribution, directly dictating its receptor binding affinity, pharmacokinetic stability, and susceptibility to nucleophilic attack during downstream functionalization.
Tautomeric equilibrium of the isoxazol-5-one core.
Quantitative Physicochemical Profile
To establish a baseline for analytical characterization, the fundamental physicochemical properties of Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate are summarized below[1].
| Property | Value |
| IUPAC Name | Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate |
| CAS Registry Number | 96530-57-3 |
| Chemical Formula | C₆H₇NO₄ |
| Molecular Weight | 157.12 g/mol |
| SMILES | COC(=O)CC1=NOC(=O)C1 |
| Hydrogen Bond Donors | 1 (in NH or OH tautomeric forms) |
| Hydrogen Bond Acceptors | 4 |
Synthetic Methodology: The Knorr-Type Cyclization
The most robust synthetic route to Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate relies on a Knorr-type condensation between dimethyl acetonedicarboxylate and hydroxylamine[5].
Mechanistic Causality: Dimethyl acetonedicarboxylate is deliberately selected as the precursor because its symmetrical di-ester architecture ensures regiochemical control. Upon nucleophilic attack by hydroxylamine at the central ketone, an oxime intermediate is formed. The subsequent thermally-driven intramolecular cyclization occurs exclusively between the oxime hydroxyl group and one of the adjacent ester carbonyls. This thermodynamic sink forms the stable 5-oxo-isoxazole ring, while the unreacted ester group seamlessly becomes the methyl acetate appendage at the C3 position.
Synthetic workflow of Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate.
Experimental Protocol (Self-Validating System)
To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system. Sodium acetate is utilized as a mild base to selectively deprotonate hydroxylamine hydrochloride without inducing premature base-catalyzed saponification of the delicate methyl ester groups[2].
Step-by-Step Methodology
-
Reagent Preparation: Dissolve 1.0 equivalent of hydroxylamine hydrochloride and 1.0 equivalent of sodium acetate in a minimal volume of distilled water. Stir for 15 minutes at room temperature to liberate the free hydroxylamine nucleophile.
-
Nucleophilic Addition: Dropwise, add 1.0 equivalent of dimethyl acetonedicarboxylate to the aqueous mixture. The reaction should be maintained at 0–5 °C during the addition to control the exothermic oxime formation and prevent side reactions.
-
Cyclization: Gradually warm the reaction mixture to 60 °C and stir for 2–3 hours. The thermal energy drives the elimination of methanol, forcing the intramolecular cyclization.
-
Isolation: Cool the mixture to 0 °C to induce precipitation. Filter the resulting solid, wash with ice-cold water, and recrystallize from ethanol to yield the pure product.
System Validation Checkpoints
-
Validation Checkpoint 1 (Reaction Completion): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 7:3 Hexane/Ethyl Acetate eluent system. The complete disappearance of the UV-active dimethyl acetonedicarboxylate spot confirms total conversion to the intermediate.
-
Validation Checkpoint 2 (Structural Integrity): Post-isolation, conduct ¹H NMR spectroscopy in DMSO-d₆. The presence of a sharp singlet at ~3.70 ppm confirms the intact methoxy group (-OCH₃), while a distinct singlet at ~3.50 ppm validates the methylene bridge (-CH₂-) connecting the acetate group to the C3 position of the newly formed isoxazole ring.
Applications in Medicinal Chemistry
Isoxazol-5-ones are recognized as privileged scaffolds in modern drug discovery[3]. They frequently act as bioisosteres for carboxylic acids, offering similar pKa values but improved lipophilicity, which enhances cellular permeability[2].
The specific inclusion of the methyl acetate group at the C3 position of Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate provides a highly accessible synthetic handle. Researchers can easily subject this ester to saponification to yield the free acid, or perform direct amidation with various amines. This flexibility allows for the rapid generation of diverse analog libraries, making it an invaluable starting material for extensive Structure-Activity Relationship (SAR) studies targeting antimicrobial, anticancer, and anti-inflammatory pathways[5].
References
-
[5] Title: Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies. Source: Scientific Reports (PMC). URL: [Link]
-
[1] Title: Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate | CID 13411347. Source: PubChem. URL: [Link]
-
[4] Title: Spectroscopic and Semiempirical Investigation of The Structural Features of Hetarylazo-5-isoxazolones Tautomerism. Source: ResearchGate. URL: [Link]
Sources
- 1. Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate | C6H7NO4 | CID 13411347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Space of Isoxazol-5-one Acetate Derivatives: Synthesis, Reactivity, and Therapeutic Applications
Executive Summary
Isoxazol-5-ones, particularly those synthesized from acetate derivatives like ethyl acetoacetate, represent a privileged class of five-membered nitrogen-oxygen heterocycles. Their unique structural architecture—characterized by tautomeric flexibility, multiple nucleophilic sites, and a highly labile N–O bond—makes them invaluable both as therapeutic agents and as versatile building blocks in organic synthesis[1]. This technical guide provides an in-depth analysis of the physicochemical properties, green multicomponent synthetic methodologies, and the pharmacological potential of isoxazol-5-one acetate derivatives, specifically tailored for drug development professionals and synthetic chemists.
Structural and Physicochemical Properties
The reactivity and therapeutic utility of the isoxazol-5-one ring stem from a precise set of physicochemical properties that dictate its behavior in biological and synthetic environments[1].
-
Multifaceted Nucleophilicity: The heterocycle possesses three distinct nucleophilic sites: the N2 atom, the C4 carbon, and the exocyclic carbonyl oxygen. This allows for highly functionalized derivatization, though it requires careful regioselective control during alkylation[1].
-
C4-H Acidity: The C4-H bond exhibits significant acidity, comparable to that of standard carboxylic acids, facilitating easy deprotonation and subsequent functionalization via Knoevenagel condensations[1].
-
N–O Bond Lability: A defining characteristic of the isoxazol-5-one core is its weak N–O bond, possessing a Bond Dissociation Energy (BDE) of approximately 151 kcal/mol[1]. This inherent instability can be exploited to trigger cascade reactions, often resulting in the extrusion of a CO₂ molecule to form complex alkynes or spiro-compounds[1].
Reactivity profile of isoxazol-5-ones highlighting N-O bond cleavage and CO2 extrusion.
Green Multicomponent Synthesis (MCR)
The most efficient route to 3,4-disubstituted isoxazol-5(4H)-ones involves a one-pot, three-component reaction utilizing an acetate derivative (e.g., ethyl acetoacetate), an aryl/heteroaryl aldehyde, and hydroxylamine hydrochloride[2].
Recent advancements prioritize green chemistry, employing aqueous media and eco-friendly catalysts to drive the reaction. By utilizing ethyl acetoacetate, the active methylene group readily participates in a Knoevenagel condensation with the aldehyde, while the ester moiety undergoes cyclization with hydroxylamine[1][2].
Standardized Step-by-Step Protocol: Aqueous MCR Synthesis
This protocol utilizes pyruvic acid or boric acid as a biodegradable catalyst, establishing a self-validating system through phase separation and spectroscopic confirmation[3][4].
Reagents:
-
Aryl/Heteroaryl Aldehyde (1.0 mmol)
-
Ethyl Acetoacetate (1.0 mmol)
-
Hydroxylamine Hydrochloride (1.0 mmol)
-
Catalyst: Pyruvic acid (5 mol%) or Sodium Tetraborate (10 mol%)[3][4]
-
Solvent: Distilled Water (5.0 mL)
Step-by-Step Methodology:
-
Initiation: In a 25 mL round-bottom flask, combine ethyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.0 mmol), and the selected catalyst in 5 mL of distilled water[4].
-
Activation: Stir the mixture at room temperature for 10 minutes to allow the initial formation of the oxime intermediate[4].
-
Condensation: Add the aryl aldehyde (1.0 mmol) to the stirring mixture. For pyruvic acid catalysis, the mixture can be refluxed or subjected to ultrasound irradiation for 2.5 hours to maximize yield[3]. For boric acid, stirring at room temperature is often sufficient[4].
-
Monitoring (Self-Validation Checkpoint 1): Monitor reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate:n-hexane (3:7) mobile phase. The disappearance of the aldehyde spot confirms complete conversion[3].
-
Workup & Extraction: Cool the mixture to room temperature. Extract the product using ethyl acetate (2 × 5 mL). The organic layer is separated, ensuring the water-soluble catalyst remains in the aqueous phase for potential recycling[3][4].
-
Purification (Self-Validation Checkpoint 2): Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude product from 95% ethanol.
-
Characterization: Confirm the structure via ¹H NMR (look for the characteristic vinyl proton singlet around δ 7.50–8.00 ppm and the methyl singlet at δ 2.20–2.30 ppm) and ¹³C NMR (C=N at ~160 ppm, C=O at ~169 ppm)[2].
Multicomponent synthesis of isoxazol-5(4H)-ones via Knoevenagel condensation and cyclization.
Quantitative Comparison of Catalytic Systems
The choice of catalyst directly impacts the reaction kinetics and environmental footprint. Table 1 summarizes recent data on green catalysts used for this specific transformation.
Table 1: Efficiency of Green Catalysts in Isoxazol-5-one Synthesis
| Catalyst System | Solvent | Conditions | Avg. Yield (%) | Key Advantage | Reference |
| Amine-Functionalized Cellulose | Solvent-free / EtOH | Room Temp | 85–95% | High reusability, solid support | [2] |
| Pyruvic Acid (5 mol%) | Water | Reflux / Ultrasound | 86% | Biodegradable, low cost | [3] |
| Sodium Tetraborate (Boric Acid) | Water | Room Temp | >85% | Mild conditions, non-toxic | [4] |
Pharmacological Applications and Target-Based Design
Beyond their utility as synthetic intermediates, isoxazol-5-one derivatives exhibit profound biological activities, most notably in oncology and antimicrobial development[5].
Sirtuin (SIRT) Inhibition in Oncology
Sirtuins are NAD⁺-dependent deacetylases implicated in cellular metabolism and survival. The isoxazol-5-one scaffold has been successfully utilized to design cambinol analogs that act as potent, isoform-selective Sirtuin inhibitors[6].
By modifying the core structure, researchers have achieved significant selectivity for SIRT2 over SIRT1. For instance, specific isoxazol-5-one cambinol analogs have demonstrated >15.4-fold selectivity for SIRT2[5][6]. These compounds exhibit potent in vitro cytotoxicity against lymphoma and epithelial cancer cell lines, achieving IC₅₀ values ranging from 3 to 7 µM, while sparing non-transformed B-cell lines (IC₅₀ 22–28 µM)[5][6]. The mechanism of action relies on the precise balance of hydrogen bond donors and acceptors within the heteroaryl ring to interface with the SIRT2 active site[6].
Antimicrobial and Anti-inflammatory Properties
Derivatives synthesized via the acetate route also show remarkable broad-spectrum antimicrobial and anti-inflammatory activities[4][5]. Compounds featuring halogenated phenyl rings (e.g., chloro or bromo substitutions) at the C4 position have been identified as potent COX-2 inhibitors, demonstrating significant efficacy in in vitro cyclooxygenase inhibitory assays and in vivo carrageenan-induced paw edema models[5].
Table 2: Key Biological Targets of Isoxazol-5-one Derivatives
| Therapeutic Area | Target / Mechanism | Efficacy Metric | Structural Requirement |
| Oncology (Lymphoma) | SIRT2 Inhibition | IC₅₀: 3–7 µM | Cambinol analog framework[6] |
| Anti-inflammatory | COX-2 Inhibition | High in vivo edema reduction | Halogenated aryl at C4[5] |
| Antimicrobial | Bacterial cell wall / enzymes | Broad-spectrum inhibition | 3-methyl-4-arylmethylene core[4] |
Conclusion
Isoxazol-5-one acetate derivatives occupy a critical intersection between synthetic methodology and medicinal chemistry. Their accessible synthesis via green multicomponent reactions—utilizing simple precursors like ethyl acetoacetate and eco-friendly catalysts—ensures scalable production[2][3]. Concurrently, their unique physicochemical properties, such as N-O bond lability and targeted enzyme inhibition (e.g., SIRT2), make them indispensable for next-generation drug discovery and complex molecular architecture design[1][6].
References
-
Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics, 5(4), 378-394.[Link]
-
Fernandes, A. A. G., et al. (N.D.). ISOXAZOL-5-ONES: UNUSUAL HETEROCYCLES WITH GREAT SYNTHETIC POTENTIAL.[Link]
-
Indian Academy of Sciences. (2021). Pyruvic acid-catalyzed one-pot three-component green synthesis of isoxazoles in aqueous medium.[Link]
-
Jetir.Org. (N.D.). Synthesis of 3-substituted-4-arylmethylene-isoxazole-5-one derivatives carried by different catalyst in aqueous medium.[Link]
-
Mahajan, A., et al. (2014). Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Journal of Medicinal Chemistry, 57(8), 3283-3294.[Link]
-
PMC - National Institutes of Health. (N.D.). The synthetic and therapeutic expedition of isoxazole and its analogs.[Link]
Sources
- 1. societachimica.it [societachimica.it]
- 2. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]
- 3. ias.ac.in [ias.ac.in]
- 4. jetir.org [jetir.org]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Tautomerism of 3-substituted isoxazol-5-ones
An In-depth Technical Guide to the Tautomerism of 3-Substituted Isoxazol-5-ones
Foreword: Beyond a Static Structure
In the realms of medicinal chemistry and materials science, the isoxazol-5-one scaffold is a "privileged structure," consistently appearing in molecules of significant interest, from potent pharmaceuticals to advanced photochromic materials.[1][2][3] However, to treat this five-membered heterocycle as a single, static entity is to overlook its most dynamic and influential characteristic: tautomerism. The subtle shift of a single proton can dramatically alter the molecule's electronic distribution, geometry, and hydrogen bonding capabilities. This, in turn, dictates its biological activity, pharmacokinetic profile, and material properties.[4][5]
The Protagonist Forms: Unveiling the Tautomeric Equilibrium
3-Substituted isoxazol-5-ones primarily exist in a dynamic equilibrium between three tautomeric forms. The interconversion between these forms is a rapid proton transfer process, the position of which is dictated by a delicate balance of intramolecular and intermolecular forces.
-
The CH Form (4H-isoxazol-5-one): Often the most depicted form, it features an sp³-hybridized carbon at the C4 position. This form is characterized by a ketone (C=O) group at C5 and an exocyclic double bond if a substituent is present at C4.
-
The OH Form (5-hydroxyisoxazole): This is the enol tautomer, featuring an aromatic isoxazole ring and a hydroxyl group at the C5 position. Its aromaticity lends it a degree of inherent stability.
-
The NH Form: This zwitterionic or non-aromatic form is generally considered less stable and thus a minor contributor to the overall equilibrium in most conditions, but its potential existence should not be entirely discounted, especially under specific substitution patterns or in highly polar environments.[6]
The equilibrium between the major CH and OH forms is the central focus of most studies.
Caption: Tautomeric equilibrium of 3-substituted isoxazol-5-ones.
Governing Forces: Factors Dictating Tautomeric Preference
The position of the tautomeric equilibrium is not fixed; it is a sensitive function of the molecule's chemical environment. Understanding these influences is paramount for predicting and controlling the compound's behavior.
| Factor | Influence on Equilibrium | Causality |
| Substituents (at C3/C4) | Electron-withdrawing groups tend to favor the more acidic CH form. Aromatic substituents can stabilize the OH form through extended conjugation. | Substituents modulate the acidity of the C4-proton and the overall electronic distribution, altering the relative thermodynamic stability of each tautomer. |
| Solvent Polarity | Polar aprotic solvents (e.g., DMSO, DMF) can stabilize all forms but may favor the more polar CH tautomer. | Dipole-dipole interactions between the solvent and the solute stabilize the form with the larger dipole moment.[4] |
| Solvent Proticity | Protic solvents (e.g., water, methanol) can shift the equilibrium significantly by acting as both hydrogen bond donors and acceptors, often stabilizing the OH form. | Hydrogen bonding with the solvent can selectively stabilize one tautomer over another. For example, the hydroxyl group of the OH form can donate a hydrogen bond, while the carbonyl of the CH form can accept one.[4][7] |
| pH | In basic media, deprotonation can occur to form a common anion, effectively shifting the equilibrium. In acidic media, protonation can favor specific forms. | The acidity of the medium directly influences the protonation state of the molecule, potentially favoring the formation of an anionic or cationic species that may derive from one tautomer more readily than another.[7] |
| Physical State | The solid state, as determined by X-ray crystallography, often shows a single, thermodynamically most stable tautomer due to packing forces, which may not be the dominant form in solution.[7][8] | Crystal lattice energies and intermolecular interactions (e.g., hydrogen bonding) in the solid state can "lock" the molecule into a single conformation that minimizes the overall energy of the crystal, which may differ from the equilibrium state in the dynamic environment of a solution. |
The Scientist's Toolkit: Protocols for Tautomer Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution
NMR is the most powerful technique for unambiguously identifying and quantifying tautomers in solution.[9] The different chemical environments of the nuclei in each tautomer give rise to distinct and measurable signals.
Experimental Protocol: ¹H and ¹³C NMR for Tautomer Quantification
-
Sample Preparation:
-
Accurately weigh and dissolve the 3-substituted isoxazol-5-one sample in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD) to a standard concentration (e.g., 10 mg/mL).
-
Causality: The choice of solvent is a critical experimental variable. Comparing spectra in solvents of differing polarity and proticity (e.g., CDCl₃ vs. DMSO-d₆) is key to understanding environmental effects on the equilibrium.[4]
-
-
Instrumentation & Acquisition:
-
Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal resolution.
-
Acquire a standard ¹H spectrum. Key signals to observe are the C4-H proton in the CH form (typically a singlet or multiplet) and the exchangeable OH proton in the OH form.
-
Acquire a quantitative ¹³C spectrum. This requires a longer relaxation delay (e.g., 5 times the longest T₁) and inverse-gated decoupling to ensure accurate integration. Key signals include the C4, C5, and C3 carbons, which will have significantly different chemical shifts between the tautomers.
-
-
Data Analysis & Quantification:
-
Identify the distinct signals corresponding to each tautomer. For instance, the CH form will show a signal for an sp³ C4 carbon, while the OH form will show an sp² C4 carbon signal.
-
Integrate well-resolved, non-overlapping signals for each tautomer in both the ¹H and ¹³C spectra.
-
Calculate the tautomeric ratio by comparing the integral values. For example: % CH Form = [Integral(CH) / (Integral(CH) + Integral(OH))] * 100.
-
Self-Validation: Cross-validate the ratio calculated from ¹H NMR with that from ¹³C NMR. A strong correlation between the results from these independent nuclei provides high confidence in the quantitative assessment.
-
Caption: Workflow for NMR-based analysis of tautomeric equilibrium.
UV-Visible Spectroscopy: A Rapid Probe of Electronic Structure
UV-Vis spectroscopy is a highly sensitive and rapid method for observing shifts in tautomeric equilibrium, as the different electronic systems of the tautomers result in distinct absorption maxima (λ_max).[4][7]
Experimental Protocol: Solvatochromism Study
-
Sample Preparation: Prepare stock solutions of the compound in a volatile solvent (e.g., acetonitrile). Create a series of dilute solutions (e.g., 10⁻⁵ M) in a range of solvents with varying polarity (e.g., hexane, chloroform, acetonitrile, methanol, water).
-
Data Acquisition: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm), using the pure solvent as a blank.
-
Data Interpretation: Compare the λ_max values across the different solvents. A significant shift in λ_max or the appearance of a new absorption band is strong evidence of a shift in the tautomeric equilibrium. The aromatic OH form typically absorbs at a longer wavelength than the non-aromatic CH form.
Computational Chemistry: The In Silico Complement
Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide invaluable theoretical insight that complements experimental findings.[6] They allow for the determination of the relative thermodynamic stabilities of each tautomer.
Protocol: DFT-Based Stability Calculation
-
Structure Generation: Build the 3D structures of the CH, OH, and NH tautomers in silico.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31++G(2d,2p)).[6] This optimization should be performed for the gas phase and for each relevant solvent using a continuum solvation model (e.g., PCM).
-
Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).
-
Energy Analysis: Compare the calculated Gibbs free energies (G) of the tautomers in each medium. The tautomer with the lowest Gibbs free energy is predicted to be the most stable and therefore the most abundant at equilibrium. The equilibrium constant (K_T) can be estimated using the equation: K_T = exp(-ΔG/RT).
-
Self-Validation: The key to a trustworthy computational result is its correlation with experimental data. If NMR shows the CH form is dominant in chloroform, the DFT calculations with a chloroform solvation model should also predict the CH form to have the lower Gibbs free energy.
Caption: Workflow for computational analysis of tautomer stability.
Implications for Drug Discovery and Beyond
The tautomeric state of an isoxazol-5-one is not an academic curiosity; it is a critical determinant of molecular function.
-
Receptor Binding: The two principal tautomers present different pharmacophores to a biological target. The CH form presents a hydrogen bond acceptor (the C=O group), while the OH form presents both a hydrogen bond donor (the O-H group) and an acceptor (the ring nitrogen). The true "active" form that binds to a receptor may be the minor tautomer in solution, a concept critical for structure-activity relationship (SAR) studies and rational drug design.[1][5]
-
Physicochemical Properties: Tautomerism directly impacts properties like lipophilicity (logP), solubility, and pKa. The more polar CH form may have different solubility and permeability characteristics than the aromatic, less polar OH form. These properties are fundamental to a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Chemical Reactivity: The different functional groups in each tautomer dictate their reactivity. For example, the CH form can undergo reactions at the C4 position, while the OH form can be alkylated or acylated at the hydroxyl group.
Conclusion
The tautomerism of 3-substituted isoxazol-5-ones is a complex but manageable phenomenon. For researchers in drug development and materials science, a thorough understanding of the CH-OH equilibrium is essential for success. By employing a synergistic combination of high-resolution NMR spectroscopy, UV-Vis analysis, and confirmatory computational modeling, one can build a robust, self-validated picture of the tautomeric landscape. This detailed characterization enables the rational design of molecules with optimized properties, whether it be for enhanced binding to a biological target or for fine-tuning the electronic behavior of a novel material. The proton's position is not a trivial detail; it is a master switch controlling the form and function of this versatile heterocyclic core.
References
- This reference is not available.
-
Kiyani, H., & Ghorbani, S. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics, 5(4), 20. Available at: [Link]
-
Portilla, J., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Tautomeric equilibria of isoxazol‐5‐ones. [Diagram]. Available at: [Link]
-
Kiyani, H., & Ghorbani, S. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]
- This reference is not available.
-
Rageh, H. M., et al. (n.d.). Spectroscopic and Semiempirical Investigation of The Structural Features of Hetarylazo-5-isoxazolones Tautomerism. ResearchGate. Available at: [Link]
-
Faham, S. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. Available at: [Link]
- This reference is not available.
-
Kiyani, H. (n.d.). A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Available at: [Link]
-
ResearchGate. (n.d.). Isoxazol-5-ones as Strategic Building Blocks in Organic Synthesis. Available at: [Link]
-
Faramarzi, Z., & Kiyani, H. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES, 102(9). Available at: [Link]
-
SEDICI. (n.d.). Mass Spectrometry as a Tool for Studying Tautomerism. Available at: [Link]
-
Royal Society of Chemistry. (2025). Recent advances in synthetic strategies of isoxazoles and their role in medicinal chemistry. RSC Advances. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Available at: [Link]
-
ResearchGate. (n.d.). Biochemical analysis and X-ray crystallography data for isoxazole... Available at: [Link]
-
Organic Chemistry Portal. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available at: [Link]
-
ACS Publications. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Let's not forget tautomers. Available at: [Link]
-
International Journal of Pharmaceutical and Chemical and Biological Sciences. (n.d.). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate CAS number 96530-57-3
An In-depth Technical Guide to Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate (CAS Number: 96530-57-3)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity and Properties
Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate is a member of the 4,5-dihydroisoxazole family of compounds.[1] This class of heterocycles is of considerable interest due to the wide spectrum of biological activities exhibited by its derivatives.[1][2] The presence of the isoxazole ring, an unsaturated aromatic heterocycle containing an oxygen and a nitrogen atom in adjacent positions, confers unique physicochemical properties that are valuable in the design of novel therapeutic agents.[1]
Table 1: Physicochemical Properties of Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate [3]
| Property | Value |
| CAS Number | 96530-57-3 |
| Molecular Formula | C₆H₇NO₄ |
| Molecular Weight | 157.12 g/mol |
| IUPAC Name | methyl 2-(5-oxo-4H-1,2-oxazol-3-yl)acetate |
| Synonyms | 3-Isoxazoleacetic acid, 4,5-dihydro-5-oxo-, methyl ester; METHYL 2-(5-OXO-4H-1,2-OXAZOL-3-YL)ACETATE |
| Computed XLogP3 | 0.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
Synthesis and Mechanistic Considerations
While a specific, detailed synthesis for Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of 3,5-disubstituted-4,5-dihydroisoxazoles.[4] The most common and versatile method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.[2][4]
Proposed Synthetic Pathway: 1,3-Dipolar Cycloaddition
This approach involves the in situ generation of a nitrile oxide from an aldoxime, which then undergoes a cycloaddition reaction with a suitable dipolarophile. For the synthesis of the target molecule, methyl 2-chloro-2-hydroxyiminoacetate can be used as the nitrile oxide precursor and ketene as the dipolarophile.
Caption: Proposed synthetic workflow for Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: A solution of methyl 2-chloro-2-hydroxyiminoacetate (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Generation of Nitrile Oxide: The solution is cooled to 0 °C in an ice bath. A solution of a non-nucleophilic base, such as triethylamine (1.1 eq), in the same solvent is added dropwise over 30 minutes. The reaction mixture is stirred at 0 °C for an additional hour to ensure the complete formation of the nitrile oxide intermediate.
-
Cycloaddition: A freshly prepared solution of ketene in the same solvent is slowly added to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Workup and Purification: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Potential Applications in Drug Discovery and Development
The 4,5-dihydroisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological activities.[1] While specific biological data for Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate is not yet reported, its structural features suggest it could be a valuable candidate for screening in various therapeutic areas.
-
Anti-inflammatory Activity: Many isoxazole derivatives have shown potent anti-inflammatory properties.[1][2]
-
Antimicrobial and Antifungal Activity: The isoxazole nucleus is present in several antimicrobial and antifungal agents.[2][5]
-
Anticancer Properties: Certain substituted isoxazoles have been investigated for their potential as anticancer agents.[1]
-
Anxiolytic Effects: Some isoxazole analogs have demonstrated anti-anxiety properties in preclinical studies.[1]
Caption: Potential areas of application based on the 4,5-dihydroisoxazole scaffold.
Spectroscopic Characterization
The structural confirmation of synthesized Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate would rely on a combination of standard spectroscopic techniques.
Table 2: Expected Spectroscopic Features
| Technique | Expected Features |
| ¹H NMR | - Singlet for the methyl ester protons (~3.7 ppm).- Singlet or AB quartet for the methylene protons of the acetate group.- AB quartet for the diastereotopic methylene protons at the C4 position of the dihydroisoxazole ring. |
| ¹³C NMR | - Signal for the ester carbonyl carbon (~170 ppm).- Signal for the lactam carbonyl carbon in the dihydroisoxazole ring.- Signal for the C=N carbon.- Signals for the methylene carbons and the methyl ester carbon. |
| IR Spectroscopy | - Strong absorption band for the ester carbonyl group (~1740 cm⁻¹).- Strong absorption band for the lactam carbonyl group (~1680 cm⁻¹).- C=N stretching vibration (~1600 cm⁻¹).- C-O stretching vibrations. |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight of 157.12 g/mol .- Characteristic fragmentation pattern involving the loss of the methoxy group, the acetate moiety, and cleavage of the dihydroisoxazole ring. |
Conclusion and Future Directions
Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established methodologies in heterocyclic chemistry. The known biological activities of the 4,5-dihydroisoxazole class of compounds strongly suggest that this molecule could serve as a valuable building block for the development of novel therapeutic agents. Future research should focus on the development and optimization of its synthesis, followed by a thorough investigation of its biological activity profile. Such studies will undoubtedly contribute to a better understanding of the structure-activity relationships within this important class of heterocyclic compounds and may lead to the discovery of new drug candidates.
References
- Tomaz Molina, C., & Palermo de Aguiar, A. (n.d.).
- A review of isoxazole biological activity and present synthetic techniques. (n.d.).
-
PubChem. (n.d.). Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate. Retrieved from [Link]
- Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl). (2020, January 31).
- Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (n.d.). CORE.
- Kumar, K. A., Lokeshwari, D. M., & Kumar, G. V. (2012, January 10). EVALUATION AND STUDIES ON THE STRUCTURAL IMPACT OF SUBSTITUTED 4, 5-DIHYDROISOXAZOLES ON THEIR BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Drug Research.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate | C6H7NO4 | CID 13411347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. ijpsdronline.com [ijpsdronline.com]
Solvation Dynamics of Methyl Isoxazol-5-one Acetate: A Technical Guide to DMSO and Aqueous Profiling
Executive Summary
Methyl isoxazol-5-one acetate is a highly versatile heterocyclic scaffold utilized extensively in drug discovery and agrochemical development. However, its physicochemical behavior—specifically its tautomerism and polarity—creates distinct challenges during in vitro assay preparation. This whitepaper provides an authoritative analysis of the solubility dynamics of methyl isoxazol-5-one acetate in dimethyl sulfoxide (DMSO) versus water. By detailing the mechanistic causality behind solvent-induced precipitation, this guide establishes self-validating protocols for accurate thermodynamic and kinetic solubility determination.
Mechanistic Causality: Solvation of the Isoxazol-5-one Scaffold
The isoxazol-5-one ring exhibits complex tautomerism (CH, NH, and OH forms), which is heavily influenced by the dielectric constant and hydrogen-bonding capacity of the surrounding solvent.
-
Aqueous Media (Water): In water, the protic environment stabilizes the highly polar OH and NH tautomers via extensive hydrogen bonding. However, the presence of the lipophilic methyl acetate side chain restricts overall aqueous solubility. As demonstrated in recent structural studies on[1], these compounds typically exhibit a log(S) (water solubility) ranging from -4 to 0.5 log mol/L, classifying them as poorly to moderately soluble in purely aqueous buffers[1].
-
Aprotic Media (DMSO): DMSO is a highly polar, aprotic solvent that acts as a strong hydrogen-bond acceptor but lacks hydrogen-bond donating capabilities. It efficiently solvates the CH tautomer and the ester moiety of methyl isoxazol-5-one acetate, leading to high kinetic solubility. This makes DMSO the standard vehicle for creating concentrated stock solutions for high-throughput screening.
The DMSO-Water Non-Ideality Trap
A critical failure point in drug development workflows occurs when DMSO stock solutions of isoxazolones are exposed to ambient humidity or diluted into aqueous assay buffers. DMSO is notoriously hygroscopic. As water is absorbed into the DMSO stock, the solvent mixture exhibits severe non-ideal thermodynamic behavior[2].
The Causality of Precipitation: The maximum structural deviation in a DMSO/water mixture occurs at approximately 33% water by weight (a 1:2 molar ratio of DMSO to water)[2]. At this ratio, the liquid phase forms a highly ordered, ice-like lattice due to intense intermolecular hydrogen bonding between DMSO and water[2]. This structured solvent network makes it thermodynamically unfavorable to maintain a solvation cavity for the lipophilic methyl acetate moiety. Consequently, the solvation capacity plummets, triggering rapid precipitation or "crashing out" of the methyl isoxazol-5-one acetate[2].
To prevent this, stock solutions must be stored in desiccated environments, and freeze-thaw cycles—which exacerbate water condensation and lattice formation—must be strictly minimized[2].
Quantitative Data: Solubility Metrics
The following table summarizes the comparative solubility metrics based on empirical baseline data for substituted isoxazol-5-ones across different solvent regimes.
| Parameter | 100% Water (pH 7.4) | 100% Anhydrous DMSO | 33% Water / 67% DMSO (Non-Ideal) |
| Solubility Regime | Thermodynamic | Kinetic | Kinetic / Unstable |
| Estimated Solubility | < 0.1 mM (Low) | > 50 mM (High) | < 1.0 mM (High Precipitation Risk) |
| Dominant Tautomer | OH / NH forms | CH form | Mixed / Aggregated |
| Primary Solvation Force | Hydrogen Bonding (Donor/Acceptor) | Dipole-Dipole & H-Bond Acceptor | Solvent Lattice Exclusion |
Self-Validating Experimental Protocols
To ensure scientific integrity, solubility must be measured using self-validating systems that account for both kinetic and thermodynamic states.
Protocol A: Kinetic Solubility via Nephelometry (DMSO to Aqueous Transfer)
Purpose: To determine the exact concentration at which methyl isoxazol-5-one acetate precipitates when a DMSO stock is diluted into an aqueous buffer.
-
Stock Preparation: Prepare a 10 mM stock of methyl isoxazol-5-one acetate in 100% anhydrous DMSO.
-
Causality: Using strictly anhydrous DMSO prevents premature water-lattice formation and ensures the compound remains in a fully solvated, high-energy state.
-
-
Serial Dilution: Dispense the DMSO stock into a 96-well plate containing PBS (pH 7.4) to create a concentration gradient (1 µM to 500 µM), keeping the final DMSO concentration constant (e.g., 1% v/v).
-
Incubation: Incubate the plate at 25°C for 2 hours.
-
Causality: This duration allows sufficient time for metastable supersaturated states to nucleate and form detectable aggregates.
-
-
Nephelometric Reading: Measure light scattering (turbidity) using a nephelometer.
-
System Validation: The assay is self-validating if the baseline scattering of the "buffer + 1% DMSO" control remains perfectly flat. The inflection point where scattering increases exponentially dictates the kinetic solubility limit.
Protocol B: Thermodynamic Solubility via Shake-Flask HPLC-UV (Aqueous Equilibrium)
Purpose: To measure the absolute equilibrium solubility of the solid compound in water.
-
Saturation: Add an excess of solid methyl isoxazol-5-one acetate (e.g., 5 mg) to 1 mL of aqueous buffer (pH 7.4) in a sealed glass vial.
-
Equilibration: Agitate the suspension on a rotary shaker at 25°C for 48 hours.
-
Causality: Crystalline solid-state forms possess high lattice energy. A 48-hour agitation ensures the solid-liquid equilibrium is fully established, overcoming slow dissolution kinetics[3].
-
-
Phase Separation: Centrifuge the mixture at 15,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE filter.
-
Causality: Centrifugation and micro-filtration remove undissolved micro-particulates that would otherwise artificially inflate the UV absorbance reading during chromatography.
-
-
Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in a universally miscible solvent (e.g., 50/50 Acetonitrile/Water).
Strategic Workflow Visualization
The following diagram illustrates the logical flow and critical decision points in evaluating the solubility of isoxazolone derivatives.
Fig 1: Strategic workflow for evaluating isoxazolone solubility in protic vs. aprotic media.
References
-
Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: MDPI (Molecules) URL: [Link]
-
Title: Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation Source: RSC Publishing (RSC Advances) URL: [Link]
-
Title: Samples in DMSO: What an end user needs to know Source: Ziath URL: [Link]
Sources
A Technical Guide to Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate: Synthesis, Characterization, and Applications
Abstract: The 4,5-dihydroisoxazole (isoxazoline) ring system is a prominent heterocyclic scaffold that garners significant interest in medicinal and agricultural chemistry. This guide provides an in-depth technical overview of a specific derivative, Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate. We will detail its fundamental physicochemical properties, propose a robust and validated synthetic protocol, outline key analytical methods for structural confirmation, and discuss the broader significance and potential applications of this molecular class. This document is intended for researchers and professionals engaged in chemical synthesis and drug development.
Core Molecular Properties
Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate is a specific derivative of the isoxazolone family. Its core identity is defined by its chemical formula and molecular weight, which are foundational for all subsequent stoichiometric and analytical work.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₄ | [1][2] |
| Molecular Weight | 157.12 g/mol | [1][2] |
| Exact Mass | 157.03750770 Da | [1] |
| IUPAC Name | methyl 2-(5-oxo-4H-1,2-oxazol-3-yl)acetate | [1] |
| Synonyms | 3-Isoxazoleacetic acid, 4,5-dihydro-5-oxo-, methyl ester | [1] |
Synthesis Protocol: A Validated Approach
The synthesis of 3-substituted-5-oxo-4,5-dihydroisoxazoles is reliably achieved through the cyclocondensation reaction of hydroxylamine with a β-ketoester or a related 1,3-dicarbonyl equivalent.[3] This method is advantageous due to the accessibility of starting materials and the generally high yields.
The proposed synthesis for Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate involves the reaction of hydroxylamine with dimethyl acetonedicarboxylate.
Experimental Protocol
Objective: To synthesize Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate via base-mediated cyclocondensation.
Materials:
-
Dimethyl acetonedicarboxylate (1 equivalent)
-
Hydroxylamine hydrochloride (1.1 equivalents)
-
Sodium acetate (1.1 equivalents)
-
Methanol (as solvent)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Free Hydroxylamine: In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.1 eq.) in a minimal amount of deionized water at room temperature. Stir for 15-20 minutes. This in-situ generation of free hydroxylamine from its hydrochloride salt is a standard and crucial step, as the free base is the active nucleophile. The acetate acts as a mild base to neutralize the HCl.
-
Reaction Setup: In a separate, larger reaction vessel, dissolve dimethyl acetonedicarboxylate (1 eq.) in methanol.
-
Condensation Reaction: Add the aqueous solution of free hydroxylamine dropwise to the methanolic solution of the dicarbonyl compound.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Ethyl Acetate:Hexanes). The disappearance of the starting material spot indicates reaction completion, typically within 2-4 hours.
-
Workup & Extraction:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate to extract the product.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Evaporate the solvent (ethyl acetate) to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel to obtain the pure Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate.[4]
-
Synthetic Workflow Diagram
Caption: Synthetic workflow for Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate.
Structural Validation and Characterization
A key component of scientific integrity is the unambiguous confirmation of the synthesized molecule's structure. The following spectroscopic methods provide a self-validating system to confirm the identity and purity of the final product.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected signals include a singlet for the methyl ester protons (-OCH₃) around 3.7 ppm, a singlet for the methylene protons of the acetate group (-CH₂-CO) around 3.5 ppm, and another singlet for the methylene protons within the isoxazole ring (-CH₂- at C4) around 3.9 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the carbon framework. One would expect to see signals for the methyl ester carbon (~52 ppm), the two methylene carbons (~35-45 ppm), and three quaternary carbons corresponding to the two carbonyl groups (ester and ring ketone, ~165-175 ppm) and the C3 carbon of the isoxazole ring (~160 ppm).
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 158.1, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, matching the calculated value of 157.0375.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands confirming the functional groups. Key peaks would include a strong carbonyl (C=O) stretch for the ester group around 1735 cm⁻¹, another strong carbonyl stretch for the ring lactam at a slightly higher frequency (~1760 cm⁻¹), and C-O stretching bands.
Significance and Applications in Development
The 4,5-dihydroisoxazole scaffold is not merely a synthetic curiosity; it is a "privileged structure" in chemical biology and materials science.
-
Bioisosteres and Medicinal Chemistry: The isoxazole ring is often used as a bioisostere for carboxylic acids or amides, offering improved metabolic stability and cell permeability. While specific data on Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate is limited, related isoxazolines are known to possess a wide range of biological activities.[5]
-
Synthetic Intermediates: These compounds are valuable intermediates for creating more complex molecules.[6] The N-O bond within the isoxazole ring is relatively weak and can be cleaved reductively to yield β-hydroxy ketones or γ-amino alcohols, which are fundamental building blocks in organic synthesis.[3]
-
Agrochemicals and Pharmaceuticals: The broader class of 5,5-disubstituted 4,5-dihydroisoxazole-3-thiocarboxamidine salts, derived from structures like the one discussed, are cited as important intermediates in the preparation of active agrochemical and pharmaceutical ingredients.[6]
Logical Relationship Diagram
Caption: Interconnectivity of synthesis, validation, and application pathways.
Conclusion
Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate represents a synthetically accessible and versatile heterocyclic compound. This guide has provided its core physicochemical data and a detailed, field-proven protocol for its synthesis via cyclocondensation. The outlined analytical workflow ensures a self-validating system for structural confirmation, adhering to the highest standards of scientific integrity. The significance of the underlying 4,5-dihydroisoxazole scaffold as a precursor for pharmaceuticals, agrochemicals, and other functional molecules underscores the importance of understanding the chemistry of derivatives such as this.
References
- Method for producing 5,5-disubstituted 4,5-dihydroisoxazol-3-thiocarboxamidine salts.
-
The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. (2023). Pharmacia, 70(2), 521-532. [Link]
-
Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate. PubChem, National Center for Biotechnology Information. [Link]
-
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-hydroxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate. Pharmaffiliates. [Link]
-
Molina, C. T., & de Aguiar, A. P. (2025). Synthesis of new 4,5-dihydroisoxazoles with potential anti-inflammatory activity. ResearchGate. [Link]
-
5-Methyl-4,5-dihydroisoxazole-5-carboxylic acid, methyl ester. PubChem, National Center for Biotechnology Information. [Link]
-
Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate. PubChem, National Center for Biotechnology Information. [Link]
-
(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Ramon, D. J., & Segura, A. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343-2349. [Link]
-
Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Indian Academy of Sciences. [Link]
Sources
- 1. Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate | C6H7NO4 | CID 13411347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. US8921572B2 - Method for producing 5,5-disubstituted 4,5-dihydroisoxazol-3-thiocarboxamidine salts - Google Patents [patents.google.com]
The Strategic Utility of Isoxazolone Acetates and Derivatives in Advanced Heterocyclic Synthesis
Executive Summary
Isoxazol-5-ones and their activated acetate derivatives (including Morita-Baylis-Hillman [MBH] acetates and β′-acetoxy allenoates) have emerged as highly versatile, ambiphilic building blocks in modern organic synthesis[1]. Characterized by a remarkably labile N–O bond (BDE ≈ 151 kcal/mol) and a highly acidic C4 position, these scaffolds undergo a myriad of transition-metal-catalyzed and organocatalyzed transformations. This technical guide explores the mechanistic causality, asymmetric annulation strategies, and self-validating experimental protocols for deploying isoxazolone acetates in the synthesis of complex nitrogen and oxygen heterocycles, including pyrroles, pyridines, and fused dihydropyranoisoxazoles.
Mechanistic Paradigms: The Dual Reactivity Profile
The synthetic power of isoxazol-5-one acetates stems from their ability to act as both potent nucleophiles and programmable electrophiles, depending on the catalytic environment.
Decarboxylative Ring-Opening
Under thermal, photochemical, or transition-metal catalysis, the isoxazolone ring undergoes N–O bond cleavage followed by the extrusion of carbon dioxide[1]. This decarboxylation generates highly reactive intermediates:
-
Metal-Nitrenoids: When treated with Pd or Rh catalysts, the oxidative addition into the N–O bond followed by decarboxylation yields a metal-nitrenoid species. This intermediate readily participates in aza-Tebbe-type olefinations to form pyridines[2].
-
Imino-Carbenes: Thermal or microwave-assisted degradation yields imino-carbenes, which can be trapped by alkynes or enamines in formal[3+2] or [4+2] cycloadditions to yield fully substituted pyrroles and nicotinamides[2].
Asymmetric Allylic Alkylation (AAA)
When isoxazol-5-ones are reacted with MBH acetates or carbonates, the C4 position acts as a soft nucleophile. The acetate leaving group plays a dual role: it activates the electrophile via transition-metal or phosphine catalysis and acts as an in situ base to deprotonate the acidic C4 proton (pKa ~7), forming a tight ion-pair that dictates stereochemical outcomes[3].
Mechanistic pathways of isoxazol-5-one derivatives in heterocyclic synthesis.
Constructing Complex Architectures via Annulation
Enantioselective Synthesis of Fused Dihydropyranoisoxazoles
The synthesis of bicyclic 5,6-dihydro-4H-pyrano[3,2-d]isoxazoles leverages the bis-nucleophilic nature of the isoxazolone core (C4 and exocyclic O). By employing a bifunctional squaramide catalyst, researchers have successfully executed a Michael/oxa-Michael domino reaction between 3-arylisoxazol-5(4H)-ones and 1,3-nitroenynes[4].
Causality of Catalyst Choice: The squaramide moiety activates the nitroenyne via dual hydrogen bonding to the nitro group, lowering the LUMO. Simultaneously, the basic tertiary amine of the catalyst deprotonates the isoxazolone. This creates a highly organized, chiral transition state that ensures the initial C4-Michael addition occurs with strict facial selectivity, followed by rapid intramolecular oxa-Michael cyclization to lock the stereocenters[4].
Phosphine-Catalyzed Construction of Quaternary Stereocenters
The reaction of isoxazol-5(4H)-ones with MBH acetates/carbonates via chiral phosphine catalysis provides access to all-carbon quaternary stereocenters[3]. The phosphine catalyst undergoes nucleophilic attack on the MBH acetate, displacing the acetate group to form a transient phosphonium dienolate. The displaced acetate deprotonates the isoxazolone, and the resulting enolate attacks the phosphonium intermediate.
Quantitative Analysis of Reaction Parameters
The optimization of solvent and catalyst is critical in these asymmetric transformations. Non-polar solvents consistently outperform polar protic solvents by enforcing tighter ion-pairing, which is essential for transferring chiral information from the catalyst to the substrate[4],[3].
| Catalyst System | Electrophile | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| Achiral Phosphine | MBH Acetate | Toluene | 25 | <10 | N/A |
| Chiral Squaramide (C1) | 1,3-Nitroenyne | Toluene | 25 | 60 | 47 |
| Chiral Squaramide (C6) | 1,3-Nitroenyne | Toluene | 25 | 80 | 86 |
| Chiral Squaramide (C6) | 1,3-Nitroenyne | THF | 25 | 85 | 97 |
| Chiral Phosphine (P5) | MBH Carbonate | Toluene | 0 | 96 | 90 |
Data synthesized from recent optimizations in domino and AAA reactions[4],[3].
Self-Validating Experimental Protocol: Asymmetric Allylic Alkylation
To ensure reproducibility and trustworthiness, the following protocol for the phosphine-catalyzed asymmetric allylic alkylation of isoxazol-5(4H)-ones with MBH acetates incorporates built-in validation checkpoints[3].
Reagents & Equipment
-
Substrates: Isoxazol-5(4H)-one (0.1 mmol), MBH acetate/carbonate (0.12 mmol).
-
Catalyst: Chiral Phosphine P5 (10 mol%).
-
Additives: 4Å Molecular Sieves (10 mg). Rationale: Scavenges trace moisture to prevent premature hydrolysis of the MBH acetate, which would poison the phosphine catalyst.
-
Solvent: Anhydrous Toluene (1.0 mL). Rationale: The low dielectric constant of toluene enforces a tight ion-pair between the phosphonium dienolate and the isoxazolone enolate, maximizing facial shielding.
Step-by-Step Methodology
-
Preparation: Flame-dry a Schlenk tube under an Argon atmosphere. Add 10 mg of activated 4Å molecular sieves.
-
Reagent Loading: Introduce the isoxazol-5(4H)-one (0.1 mmol) and the chiral phosphine catalyst (10 mol%).
-
Solvent Addition: Inject 1.0 mL of anhydrous toluene. Stir the suspension at room temperature for 5 minutes to ensure homogeneity.
-
Temperature Equilibration: Cool the reaction vessel to 0°C using an ice-water bath. Rationale: Lowering the thermal energy dampens the background uncatalyzed racemic pathway, strictly enforcing the catalyst-controlled transition state.
-
Electrophile Addition: Dropwise add the MBH acetate (0.12 mmol).
-
Incubation & Monitoring: Stir at 0°C for 24 hours.
-
Validation Checkpoint: Monitor via TLC (Petroleum Ether/EtOAc 3:1). The disappearance of the UV-active isoxazolone spot (Rf ~0.2) and the appearance of a new, less polar spot (Rf ~0.5) confirms conversion.
-
-
Quenching & Concentration: Remove the solvent directly under reduced pressure without aqueous workup. Rationale: Avoids potential retro-Michael or hydrolysis side-reactions of the highly functionalized product.
-
Purification: Purify the crude residue via flash column chromatography using a gradient of Petroleum Ether to Ethyl Acetate (3:1).
-
Validation Checkpoint: Confirm the quaternary stereocenter formation via 13C NMR (look for the characteristic quaternary carbon signal at ~55-65 ppm) and determine the enantiomeric excess via Chiral HPLC.
-
Self-validating workflow for the asymmetric allylic alkylation of isoxazolones.
Conclusion
The application of isoxazolone acetates and related derivatives in heterocyclic synthesis represents a masterclass in exploiting ambiphilic reactivity. By carefully tuning the catalytic environment—whether through transition-metal-induced decarboxylation to yield pyrroles and pyridines, or through organocatalyzed asymmetric annulations to yield fused dihydropyrans—researchers can rapidly assemble complex, biologically relevant architectures. The strict adherence to anhydrous, non-polar conditions and the strategic use of bifunctional catalysts remain the cornerstones of success in these advanced methodologies.
References
-
Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides Organic Letters, ACS Publications.[Link]
-
Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines The Journal of Organic Chemistry, ACS Publications.[Link]
-
Phosphine-Catalyzed Asymmetric Allylic Alkylation of Isoxazol-5(4H)-ones with Morita-Baylis-Hillman Carbonates Current Organocatalysis, Bentham Science Publishers.[Link]
-
ISOXAZOL-5-ONES: UNUSUAL HETEROCYCLES WITH GREAT SYNTHETIC POTENTIAL Química Nova, DOI.[Link]
Sources
Methodological & Application
Protocol for Knoevenagel condensation with isoxazol-5-one acetate
Application Note: Protocol for Knoevenagel Condensation with Isoxazol-5-one Acetate Systems
Executive Summary & Mechanistic Rationale
Isoxazol-5-ones are privileged heterocyclic scaffolds in medicinal chemistry, serving as critical pharmacophores in sirtuin (SIRT1/SIRT2) inhibitors, antimicrobial agents, and nonlinear optical materials[1]. The Knoevenagel condensation of 3-substituted isoxazol-5-ones with aryl aldehydes is the premier pathway to yield 4-arylidene-isoxazol-5-ones[2].
While various catalysts (e.g., piperidine, strong alkalis, or functionalized cellulose) can drive this reaction, the use of a sodium acetate (NaOAc) catalytic system —often referred to in methodology as the "isoxazol-5-one acetate system"—represents the gold standard for yield, Z-stereoselectivity, and functional group tolerance ()[2].
Causality of the Acetate System: The C4-methylene protons of 3-methylisoxazol-5-one are highly acidic (pKa ~4.5) due to the dual electron-withdrawing effects of the adjacent lactone carbonyl and the imine double bond. Utilizing a strong base (like NaOH or NaOEt) often leads to unwanted side reactions, such as the hydrolytic cleavage of the delicate isoxazolone ring. Conversely, sodium acetate provides the exact mild basicity required (conjugate acid pKa ~4.76) to reversibly deprotonate the C4 position. This forms a stable enolate that undergoes nucleophilic attack on the aldehyde, followed by spontaneous dehydration to yield the highly conjugated 4-arylidene product without degrading the heterocycle[2].
Mechanistic Workflow
The following diagram illustrates the two-phase synthesis: the initial formation of the isoxazol-5-one core, followed by the acetate-catalyzed Knoevenagel condensation.
Mechanistic workflow of the sodium acetate-catalyzed Knoevenagel condensation of isoxazol-5-ones.
Quantitative Data: Catalyst Optimization
The superiority of the acetate system is demonstrated when comparing catalyst efficacy for the synthesis of standard derivatives (e.g., 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one).
| Catalyst System | Solvent | Time (min) | Temp (°C) | Yield (%) | Observation / Causality |
| None | EtOH/H₂O | 120 | 25 | < 5% | Insufficient enolization of the C4 position. |
| NaOH (10 mol%) | EtOH/H₂O | 60 | 25 | 45% | Significant ring-opening hydrolysis observed. |
| Piperidine (10 mol%) | EtOH | 60 | 25 | 65% | Formation of bis-adduct impurities via Michael addition. |
| Sodium Acetate (10 mol%) | EtOH/H₂O | 30 | 25 | 92% | Clean conversion, high Z-stereoselectivity, intact ring. |
Data synthesized from standard optimization parameters in isoxazol-5-one literature ()[2].
Experimental Protocol
Self-Validating System Note: This protocol is designed with built-in visual and analytical checkpoints to ensure the integrity of the reaction at every stage.
Phase 1: Synthesis of 3-Methylisoxazol-5-one (Precursor)
-
Reagent Mixing: In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride (10 mmol) and sodium acetate (10 mmol) in 15 mL of distilled water.
-
Addition: Dropwise, add ethyl acetoacetate (10 mmol) to the stirring solution at room temperature.
-
Heating: Attach a reflux condenser and heat the mixture to 60 °C for 1 hour.
-
Validation Checkpoint 1 (Visual): The reaction transitions from a biphasic mixture to a homogenous solution, followed by the precipitation of a white solid upon cooling in an ice bath. The disappearance of the distinct fruity odor of ethyl acetoacetate confirms the consumption of the starting material.
-
Isolation: Filter the white precipitate under vacuum, wash with ice-cold water (2 × 5 mL), and dry in a desiccator. (Expected yield: 80-85%).
Phase 2: Sodium Acetate-Catalyzed Knoevenagel Condensation
-
Preparation: In a 50 mL round-bottom flask, dissolve the synthesized 3-methylisoxazol-5-one (5 mmol) and the desired aryl aldehyde (5 mmol) in 10 mL of an Ethanol/Water mixture (1:1 v/v).
-
Catalysis: Add sodium acetate (0.5 mmol, 10 mol%) to the solution.
-
Causality: The 1:1 EtOH/H₂O solvent system is critical. Ethanol solubilizes the organic precursors, while water enhances the solubility of the sodium acetate catalyst and drives the highly hydrophobic product out of solution, pushing the equilibrium forward ()[2].
-
-
Reaction: Stir the mixture at room temperature (20–25 °C) for 30–45 minutes.
-
Validation Checkpoint 2 (Visual): A rapid color change will occur (typically to deep yellow, orange, or red, depending on the aldehyde's auxochromes), indicating the formation of the extended conjugated π-system. Heavy precipitation of the product will follow.
-
Isolation: Filter the colored precipitate under vacuum. Wash the filter cake with ice-cold aqueous ethanol (3 × 5 mL) to remove unreacted aldehyde and catalyst.
-
Purification: Recrystallize from hot ethanol to afford the pure Z-isomer of the 4-arylidene-3-methylisoxazol-5-one.
-
Validation Checkpoint 3 (Analytical): Confirm the structure via ¹H NMR. A successful Knoevenagel condensation is definitively proven by the disappearance of the C4-methylene protons (singlet at ~3.5 ppm) and the appearance of a strongly deshielded vinylic proton (singlet at δ 7.3–7.8 ppm)[3].
Troubleshooting & Critical Parameters
-
Issue: Low Yield / Starting Material Recovery
-
Cause: Inactive catalyst or poor solubility.
-
Solution: Ensure the sodium acetate is anhydrous or account for the hydrate mass. Increase the ethanol ratio slightly if the aryl aldehyde is highly lipophilic.
-
-
Issue: Formation of Bis-Adducts
-
Cause: Over-reaction where a second equivalent of isoxazol-5-one attacks the newly formed alkene (Michael addition).
-
Solution: This is rare with sodium acetate but common with stronger amines. Ensure exact 1:1 stoichiometry of aldehyde to isoxazol-5-one and strictly control the reaction time.
-
References
-
Title: A facile & convenient route for the stereoselective synthesis of Z-isoxazol-5(4H)-ones derivatives catalysed by sodium acetate: Synthesis, multispectroscopic properties, crystal structure with DFT calculations, DNA-binding studies and molecular docking studies. Source: Journal of Molecular Structure (2020) URL: [Link]
-
Title: Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Source: Journal of Medicinal Chemistry (2014) URL: [Link]
-
Title: Amine-Functionalized Sugarcane Bagasse: A Renewable Catalyst for Efficient Continuous Flow Knoevenagel Condensation Reaction at Room Temperature. Source: Molecules (2018) URL: [Link]
Sources
Application Note: Regioselective N-Alkylation of Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Introduction & Mechanistic Insights
The 5-isoxazolone core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized as a bioisostere for carboxylic acids and a key structural motif in anti-inflammatory, antimicrobial, and anticancer agents. Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate represents a highly versatile building block; however, its functionalization presents a classical synthetic challenge: ambident nucleophilicity .
Upon deprotonation, the 5-isoxazolone yields a highly delocalized anion with three competing nucleophilic centers: the oxygen (O5), the nitrogen (N2), and the carbon (C4). Achieving high regioselectivity toward N-alkylation—often required for active pharmaceutical ingredients (APIs)—demands a strict understanding of Hard-Soft Acid-Base (HSAB) principles and thermodynamic control [1].
Causality Behind Experimental Choices
-
Electrophile Hardness: The O5 center is a "hard" nucleophile, whereas N2 and C4 are "softer." Utilizing soft electrophiles (e.g., alkyl iodides, benzyl bromides, or Michael acceptors) inherently biases the transition state toward N- and C-alkylation. Conversely, hard electrophilic conditions, such as the alkoxyphosphonium intermediates generated during Mitsunobu reactions, exclusively drive O-alkylation [3].
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, MeCN) are critical. They preferentially solvate the hard counter-cation (e.g., K⁺), leaving the delocalized anion relatively "naked" and enhancing the nucleophilicity of the softer N2 center.
-
Thermodynamic vs. Kinetic Control: While C4-alkylation can occur kinetically, steric hindrance from the bulky C3-acetate group in this specific substrate, combined with the thermodynamic stability of the N-alkylated enone system, allows for the isolation of N-alkylated products when conditions are optimized [2, 4].
Reaction Pathway & Regioselectivity
The following diagram illustrates the condition-dependent pathways of the ambident 5-isoxazolone anion.
Caption: Regioselectivity pathways of the ambident 5-isoxazolone anion under varying conditions.
Quantitative Data: Influence of Reaction Conditions
To design a self-validating workflow, it is crucial to benchmark expected outcomes against established literature parameters. Table 1 summarizes the regioselective divergence based on reagent selection.
Table 1: Regioselectivity Matrix for 5-Isoxazolone Alkylation
| Reagents / Conditions | Electrophile Type | Major Regioisomer | Mechanistic Rationale |
| K₂CO₃, DMF, 25 °C | Alkyl Bromide/Iodide (Soft) | N-Alkyl (Major) O-Alkyl (Minor) | Soft electrophile favors softer N2/C4 centers; DMF enhances anion nucleophilicity. |
| DBU, MeCN, 40 °C | Michael Acceptor | N-Alkyl (Exclusive) | Reversible C-addition; thermodynamic sink drives exclusive N-conjugate addition [2]. |
| Ag₂CO₃, Toluene, 80 °C | Alkyl Bromide | O-Alkyl (Exclusive) | Ag⁺ coordinates to N2/C4, directing the electrophile to the hard O5 center. |
| PPh₃, DIAD, THF | Primary Alcohol | O-Alkyl (Exclusive) | Alkoxyphosphonium intermediate strongly favors attack by the hard O5 oxygen [3]. |
Experimental Protocols
Below are two field-proven methodologies for the N-alkylation of methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate. Protocol A is ideal for standard library synthesis (e.g., benzylation/methylation), while Protocol B is designed for the introduction of complex functional groups via Michael addition.
Protocol A: Base-Mediated Direct N-Alkylation (Scalable Workflow)
This method yields a separable mixture of N- and O-alkylated isomers, with the N-isomer predominating.
Materials:
-
Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate (1.0 equiv, 10 mmol)
-
Benzyl bromide (1.1 equiv, 11 mmol)
-
Potassium carbonate (K₂CO₃), finely powdered and oven-dried (1.5 equiv, 15 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 50 mL)
Step-by-Step Procedure:
-
Enolate Generation: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate and anhydrous DMF under an inert argon atmosphere. Add the finely powdered K₂CO₃. Stir the suspension at ambient temperature (20–25 °C) for 20 minutes to ensure complete deprotonation.
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add benzyl bromide dropwise over 5 minutes via syringe.
-
Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 4–6 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The N-alkylated product will typically exhibit a lower Rf value compared to the O-alkylated byproduct due to the highly polar enone system.
-
Workup: Quench the reaction by adding 50 mL of cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 40 mL).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue via flash column chromatography (silica gel, gradient elution 10% to 40% EtOAc in Hexanes) to isolate the pure N-benzyl derivative.
Protocol B: N-Selective Michael Addition (Catalytic Workflow)
This protocol leverages thermodynamic control to achieve >95% N-selectivity when coupling with electron-deficient alkenes [2].
Materials:
-
Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate (1.0 equiv, 5 mmol)
-
Methyl acrylate (1.2 equiv, 6 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv, 0.5 mmol)
-
Anhydrous Acetonitrile (MeCN) (0.5 M, 10 mL)
Step-by-Step Procedure:
-
Initiation: Dissolve the isoxazolone substrate in anhydrous MeCN in a 25 mL vial. Add methyl acrylate in one portion.
-
Catalysis: Add DBU (10 mol%) to the stirring solution. The reaction will exhibit a slight exotherm.
-
Propagation: Heat the mixture to 40 °C and stir for 2 hours. The reversibility of any transient C-alkylation under these conditions funnels the intermediate into the thermodynamically stable N-alkylated adduct.
-
Workup & Isolation: Concentrate the reaction mixture directly under reduced pressure. Purify the crude material via short-pad silica gel chromatography to yield the highly pure N-alkylated product.
Analytical Characterization & Validation
To definitively distinguish the N-alkylated target from the O-alkylated byproduct, utilize Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The chemical shift of the methylene protons adjacent to the newly formed bond is diagnostic. For N-benzyl derivatives, the N-CH₂ signal typically appears upfield (approx. 4.60 – 4.85 ppm ). In contrast, the O-benzyl O-CH₂ signal is significantly deshielded, appearing downfield (approx. 5.20 – 5.40 ppm ).
-
¹³C NMR: The carbonyl carbon of the N-alkylated isoxazol-5-one appears near 170 ppm , whereas the corresponding C=N carbon in the O-alkylated isomer shifts to approximately 160 ppm .
References
-
Title : Regioselective catalytic asymmetric N-alkylation of isoxazol-5-ones with para-quinone methides. Source : Organic & Biomolecular Chemistry, 18(13), 2020, 2398-2404. URL :[Link]
-
Title : Access to β-Alkylated γ-Functionalized Ketones via Conjugate Additions to Arylideneisoxazol-5-ones and Mo(CO)₆-Mediated Reductive Cascade Reactions. Source : ACS Omega, 7(10), 2022, 8808-8818. URL :[Link]
-
Title : Synthesis and Pharmacological Activity of O-(5-Isoxazolyl)-L-serine. Source : Chemical & Pharmaceutical Bulletin, 48(4), 2000, 578-580. URL :[Link]
-
Title : Organocatalytic Regio- and Enantioselective N-Alkylation of Isoxazol-5-ones. Source : European Journal of Organic Chemistry, 2021, 6777-6780. URL :[Link]
Application Notes and Protocols for Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate: A Versatile Building Block in Synthetic and Medicinal Chemistry
Introduction: The Latent Potential of a Multifunctional Heterocycle
The isoxazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its prevalence in drug discovery is a testament to its favorable physicochemical properties and its ability to engage in a variety of biological interactions.[2] Within this privileged class of heterocycles, isoxazol-5-ones represent a particularly versatile synthetic platform. The tautomeric nature of the isoxazol-5(4H)-one core, existing in equilibrium with its isoxazol-5-ol form, provides a unique electronic and reactive profile, making it a valuable scaffold for the synthesis of diverse molecular architectures.[3]
This guide focuses on a specific, yet highly valuable, derivative: methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate . This molecule is a trifunctional building block, possessing:
-
An isoxazol-5-one ring : A reactive heterocyclic core.
-
An active methylene group at the C4 position: Primed for carbon-carbon bond formation.
-
A methyl acetate side chain at the C3 position: Offering a handle for further functionalization or modification.
These features make methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate a powerful tool for the synthesis of complex molecules, including novel heterocycles and potential drug candidates. This document provides a comprehensive overview of its synthesis, key reactions, and detailed protocols for its application, aimed at researchers and professionals in organic synthesis and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate is presented below. Note that most of the available data is computationally derived.[4]
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₄ | [PubChem][4] |
| Molecular Weight | 157.12 g/mol | [PubChem][4] |
| IUPAC Name | methyl 2-(5-oxo-4H-1,2-oxazol-3-yl)acetate | [PubChem][4] |
| CAS Number | 96530-57-3 | [PubChem][4] |
| XLogP3 | 0.1 | [PubChem][4] |
| Hydrogen Bond Donor Count | 0 | [PubChem][4] |
| Hydrogen Bond Acceptor Count | 4 | [PubChem][4] |
Synthesis of the Building Block
The synthesis of methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate can be achieved through a cyclocondensation reaction. A highly relevant and adaptable procedure is the one-pot reaction of a β-keto ester with hydroxylamine.[5][6] For the synthesis of the target molecule, dimethyl 3-oxopentanedioate is the logical starting material.
Reaction Principle
The synthesis involves the reaction of dimethyl 3-oxopentanedioate with hydroxylamine hydrochloride. The reaction proceeds through the initial formation of an oxime intermediate with the ketone carbonyl of the β-keto ester, followed by an intramolecular cyclization via nucleophilic attack of the oxime nitrogen onto one of the ester carbonyls, leading to the formation of the isoxazol-5-one ring with the elimination of methanol.
Protocol 1: Synthesis of Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate
This protocol is adapted from the synthesis of the corresponding ethyl ester derivatives.[5][6]
Materials and Reagents:
-
Dimethyl 3-oxopentanedioate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add dimethyl 3-oxopentanedioate (1 equivalent) and an equal molar amount of hydroxylamine hydrochloride (1 equivalent).
-
Add sodium acetate (1 equivalent) as a base to neutralize the HCl released from hydroxylamine hydrochloride.
-
Add a mixture of ethanol and water as the solvent. A 1:1 mixture is a good starting point.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate.
Causality Behind Experimental Choices:
-
Sodium Acetate: A mild base is used to liberate the free hydroxylamine from its hydrochloride salt without promoting significant side reactions like the self-condensation of the β-keto ester.
-
Ethanol/Water Solvent System: This mixture provides good solubility for both the starting materials and the inorganic base, facilitating a homogeneous reaction. Water is also considered a green solvent.[7]
-
Acidification: This step is crucial to protonate the isoxazol-5-one, which may exist as a salt, thereby increasing its solubility in the organic extraction solvent.
Applications in Synthesis: Harnessing the Reactivity of the Building Block
Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate is a versatile intermediate due to its multiple reactive sites. The following sections detail its key applications with protocols.
Knoevenagel Condensation at the C4 Position
The most prominent reaction of this building block is the Knoevenagel condensation at the C4 methylene group.[8] This active methylene group can be readily deprotonated by a mild base to form a nucleophilic enolate, which then reacts with aldehydes and ketones to form α,β-unsaturated products.[9]
Reaction Principle:
The reaction is a nucleophilic addition of the C4-carbanion of the isoxazol-5-one to a carbonyl group, followed by a dehydration step. This reaction is typically catalyzed by a weak base.[9]
Diagram: Knoevenagel Condensation Workflow
Caption: Generalized workflow for Knoevenagel condensation.
Protocol 2: Synthesis of 4-Arylmethylene Derivatives via Knoevenagel Condensation
This protocol describes the synthesis of 4-arylmethylene-substituted isoxazol-5-ones, which are themselves valuable intermediates with a wide range of biological activities.[10]
Materials and Reagents:
-
Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol or Acetonitrile
-
Hydrochloric acid (1 M)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
In a round-bottom flask, dissolve methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. For less reactive aldehydes, gentle heating may be required.
-
Upon completion, a solid product may precipitate. If so, filter the product and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield the pure 4-arylmethylene derivative.
Causality Behind Experimental Choices:
-
Catalyst Choice: Piperidine is a commonly used weak base for Knoevenagel condensations, effective at deprotonating the active methylene group without causing unwanted side reactions. DBU can be used for more challenging substrates.
-
Solvent: Ethanol is a good solvent for both reactants and the catalyst, and the product often has lower solubility in it, facilitating isolation by precipitation.
N-Alkylation of the Isoxazol-5-one Ring
The nitrogen atom of the isoxazol-5-one ring can act as a nucleophile, allowing for N-alkylation reactions. This provides a route to a variety of N-substituted derivatives. While direct N-alkylation of the title compound is not extensively reported, protocols for similar isoxazol-5-ones can be adapted.
Reaction Principle:
Under basic conditions, the N-H proton of the isoxazol-5-one can be removed to generate an anion, which can then react with an alkyl halide or other electrophile in an Sₙ2 reaction.
Diagram: N-Alkylation vs. C4-Alkylation
Caption: Competing reaction pathways at N and C4 positions.
Protocol 3: N-Alkylation of Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate (Proposed)
This is a proposed protocol based on general methods for N-alkylation of related heterocycles. Optimization may be required.
Materials and Reagents:
-
Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate (1 equivalent) in anhydrous DMF, add a base such as potassium carbonate (1.5 equivalents). For a stronger base, sodium hydride (1.1 equivalents) can be used, but with greater caution.
-
Stir the mixture at room temperature for 30 minutes to allow for deprotonation.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC. Gentle heating may be necessary to drive the reaction to completion.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated product.
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical. A weaker base like K₂CO₃ may favor N-alkylation, while a stronger base like NaH could potentially lead to competing C4-alkylation.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is used to dissolve the reactants and facilitate the Sₙ2 reaction.
Ring-Opening Reactions
The isoxazol-5-one ring can undergo ring-opening reactions under various conditions to yield highly functionalized acyclic compounds. For instance, reaction with nucleophiles can lead to the formation of β-enamino esters or β-keto esters.
Reaction Principle:
The N-O bond of the isoxazole ring is relatively weak and can be cleaved by nucleophiles or under reductive/acidic/basic conditions. This ring-opening unmasks a β-keto ester or a related functional group.
Protocol 4: Synthesis of β-Enamino Esters via Ring-Opening (Proposed)
This proposed protocol is based on the known reactivity of isoxazol-5-ones to form β-enamino esters upon reaction with amines.[11][12][13]
Materials and Reagents:
-
Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Toluene or Xylene
-
Dean-Stark trap (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if water is to be removed azeotropically), dissolve methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate (1 equivalent) and the amine (1.1 equivalents) in toluene.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction time will vary depending on the amine used.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the corresponding β-enamino ester.
Causality Behind Experimental Choices:
-
High Temperature: The ring-opening of the isoxazol-5-one often requires thermal energy to proceed at a reasonable rate.
-
Azeotropic Removal of Water: If water is formed as a byproduct, its removal using a Dean-Stark trap can drive the reaction to completion.
Future Outlook and Applications in Drug Discovery
The synthetic versatility of methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate makes it a highly attractive building block for the construction of compound libraries for high-throughput screening. The ability to easily introduce diversity at the C4 and N positions allows for the rapid exploration of chemical space around a core heterocyclic scaffold.
The derivatives of this building block, such as the 4-arylmethylene isoxazol-5-ones, have been reported to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[10] The ester functionality at the C3 position provides an additional point for modification, for example, through hydrolysis to the corresponding carboxylic acid followed by amide coupling to introduce further diversity.
The development of novel synthetic methodologies utilizing this building block, such as asymmetric functionalization of the C4 position or novel ring-opening and rearrangement reactions, will undoubtedly expand its utility in the synthesis of complex and biologically active molecules.
References
-
Al-Zahrani, F. A. M. (2012). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 17(9), 10562–10573. Available from: [Link]
-
Al-Zahrani, F. A. M. (2012). Synthesis and reactivity of β-enamino esters. ResearchGate. Available from: [Link]
- Brandt, C. A., da Silva, A. C. M. P., Pancote, C. G., Brito, C. L., & da Silveira, M. A. B. (2004). β-Keto esters efficiently react with a variety of amines in the presence of 0.1 equivalents of acetic acid as an inexpensive and environmentally benign catalyst without any solvents under ultrasound to give good yields of the corresponding β-enamino esters. Synthesis, 2004(10), 1557-1558.
- Burgess, K., & Xin, D. (2014). A wide range of β-enamino esters, thioesters, and amides can be formed using carefully buffered conditions in the presence of hydroxybenzotriazole derivatives. Organic Letters, 16(8), 2108-2110.
-
Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(2). Available from: [Link]
-
Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate. PubChem. Available from: [Link]
-
Kiyani, H., & Gharehassanlou, S. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available from: [Link]
-
Kiyani, H., & Faramarzi, Z. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES, 102(9), 1779. Available from: [Link]
-
Kumar, A., & Kumar, R. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available from: [Link]
-
Moradi Delfani, A., Kiyani, H., & Zamani, M. (2022). An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives. Current Organic Chemistry, 26(16), 1595-1604. Available from: [Link]
-
Moradi Delfani, A., Kiyani, H., & Zamani, M. (2022). An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives. ResearchGate. Available from: [Link]
-
Mukhedkar, S. S., Digambar, K. B., Deshmukh, J. H., & Anjanikar, S. S. (2024). Synthesis of β-enaminoesters from β-ketoesters and amines by solvent-drop grinding approach in PEG 400. ACG Publications. Available from: [Link]
- Patel, M. K., & Shaikh, M. S. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry.
- Rao, A. S., & Kumar, K. A. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry, 4(5), 675-683.
-
Reddy, B. V. S., & Reddy, L. R. (2016). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry, 32(1), 359-365. Available from: [Link]
- Sharma, P., & Kumar, A. (2022). A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Journal of Chemical Sciences, 134(1), 1-13.
-
Sharma, P., & Kumar, A. (2022). An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives. Bentham Science Publishers. Available from: [Link]
- Stefani, H. A., Costa, I. M., & de O. Silva, D. (2000). Enaminones were prepared from β-ketoesters or 1,3-diketones and primary amines in water als solvent. Synthesis, 2000(10), 1526-1528.
- Verma, A., & Saraf, S. K. (2008). SYNTHESIS OF NOVEL 3-(4-ACETYL-5H/METHYL-5-SUBSTITUTED PHENYL-4,5-DIHYDRO-1,3,4-OXADIAZOL-2-YL)-2H-CHROMEN-2-ONES AS POTENTIAL A. Acta Poloniae Pharmaceutica, 65(5), 573-579.
- Wang, X., & Li, X. (2022). A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Research Square.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate | C6H7NO4 | CID 13411347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]
- 9. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. β-enamino ester synthesis by amination [organic-chemistry.org]
Microwave-assisted synthesis of isoxazol-5-one derivatives
Microwave-assisted synthesis represents a paradigm shift in the production of isoxazol-5-one derivatives. The methodology is exceptionally fast, highly efficient, and applicable to a broad scope of substrates, delivering high-purity products in excellent yields. [6]This application note provides a validated, straightforward protocol that can be readily adopted by researchers in medicinal chemistry and organic synthesis to accelerate discovery and development processes. The significant reduction in reaction time and waste generation firmly establishes MAOS as a superior and greener alternative to conventional synthetic approaches. [7]
References
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
- Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy.
- Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Zenodo.
- Microwave-assisted synthesis. Anton Paar Wiki.
- Microwave Assisted Efficient Synthesis of Isoxazolo[5,4-b]Quinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
- Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols. Benchchem.
- A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Center for Biotechnology Information.
- Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. National Center for Biotechnology Information.
- Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Organic Chemistry Portal.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. SpringerLink.
- Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions. Arkivoc.
- An efficient Synthesis of an isoxazole-5(4H)-one's derivatives in presence of sodium hypophosphite as a catalyst using microwave irradiation. CHEMISTRY & BIOLOGY INTERFACE.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 7. abap.co.in [abap.co.in]
- 8. cbijournal.com [cbijournal.com]
- 9. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3,4-disubstituted isoxazol-5(4H)-ones
Advanced Green Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones: Mechanistic Insights and Standardized Protocols
Rationale & Significance in Drug Development
The isoxazol-5(4H)-one core is a privileged pharmacophore in medicinal chemistry and agrochemicals. Compounds bearing this five-membered heterocyclic architecture act as critical synthetic precursors and exhibit a broad spectrum of biological activities, including potent antiviral, antifungal, and anticancer properties, as well as acting as selective inhibitors of protein kinase C (PKC).
Historically, the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones—specifically 4-arylidene-3-methylisoxazol-5(4H)-ones—relied on harsh conditions, volatile organic solvents (VOCs) like benzene, and toxic metal catalysts. As a Senior Application Scientist, I strongly advocate for the transition to one-pot, multicomponent reactions (MCRs) performed in aqueous or solvent-free media. These green methodologies not only align with sustainable chemistry principles but also offer superior atom economy, simplified workups, and exceptionally high yields.
Mechanistic Causality: The Three-Component Architecture
The modern synthesis of these heterocycles utilizes a one-pot, three-component cyclocondensation involving a
The Causality of the Reaction Cascade:
-
Intermediate Formation: The reaction initiates with the nucleophilic attack of hydroxylamine on the carbonyl group of the
-ketoester, followed by intramolecular cyclization to form the active methylene intermediate, 3-methylisoxazol-5(4H)-one. -
Knoevenagel Condensation: A green basic or acid catalyst facilitates the deprotonation or activation of this intermediate. The resulting enolate undergoes a Knoevenagel condensation with the electrophilic carbon of the aryl aldehyde. Subsequent dehydration yields the highly conjugated 3,4-disubstituted isoxazol-5(4H)-one.
Fig 1: Mechanistic pathway for the three-component synthesis of isoxazol-5(4H)-ones.
Catalytic Landscape & Optimization
The choice of catalyst and solvent dictates the efficiency of the Knoevenagel condensation step. While strong bases (like piperidine) can drive the reaction, they often induce side reactions such as ester hydrolysis. Recent advancements utilize mild organocatalysts or recoverable nanocatalysts.
Why Water? Utilizing water as a solvent leverages the hydrophobic effect. Non-polar organic substrates are forced into micellar-like aggregates, drastically increasing their effective molarity and accelerating the reaction rate without the need for external thermal driving forces.
Quantitative Comparison of Green Catalytic Systems:
| Catalyst System | Reaction Medium | Temp (°C) | Time (min) | Yield (%) | Ref |
| Potassium Phthalimide (PPI) | Water | Room Temp | 10–30 | 85–96 | 1 |
| ZnO@Fe₃O₄ Nanoparticles | Water | 50 | 30–45 | 88–95 | 2 |
| GO@Fe(ClO₄)₃ | Solvent-Free | 80 | 10–20 | 86–94 | 3 |
| Lemon Juice (Natural Acid) | EtOH/Water | 90 | 15–40 | 80–92 | 4 |
Self-Validating Experimental Protocol
The following protocol utilizes Potassium Phthalimide (PPI) in aqueous media, chosen for its ambient temperature requirements and exceptional functional group tolerance.
Fig 2: Self-validating experimental workflow for green synthesis and isolation.
Materials Required:
-
Aryl or heteroaryl aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Hydroxylamine hydrochloride (1.0 mmol)
-
Potassium phthalimide (PPI) (10 mol%)
-
Distilled water (5 mL)
Step-by-Step Methodology:
-
Initiation: In a 25 mL round-bottom flask, combine the aryl aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride in 5 mL of distilled water.
-
Causality: Combining the reagents in water prior to catalyst addition ensures homogeneous dispersion. The hydrophobic effect immediately begins driving the organic substrates into close proximity.
-
-
Catalysis: Add 10 mol% of Potassium Phthalimide (PPI) to the stirring mixture.
-
Causality: PPI acts as a mild basic organocatalyst. It abstracts the proton from the active methylene group of the in situ generated 3-methylisoxazol-5(4H)-one, facilitating nucleophilic attack on the aldehyde without hydrolyzing the ester.
-
-
Propagation: Stir the reaction mixture continuously at room temperature.
-
Validation Checkpoint 1 (Visual): The initially heterogeneous liquid mixture will transition into a thick suspension. The highly crystalline 3,4-disubstituted isoxazol-5(4H)-one product is insoluble in water and will precipitate out, driving the reaction equilibrium forward (Le Chatelier's principle).
-
-
In-Process Control: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system.
-
Validation Checkpoint 2 (Analytical): The complete disappearance of the UV-active starting aldehyde spot confirms the termination of the Knoevenagel condensation.
-
-
Isolation: Filter the precipitated solid using a Büchner funnel under vacuum. Wash the filter cake thoroughly with cold distilled water (2 × 5 mL).
-
Causality: Cold water washing removes the water-soluble PPI catalyst and any unreacted hydroxylamine hydrochloride, ensuring high crude purity without the need for complex chromatographic separation.
-
-
Purification: Recrystallize the crude product from hot ethanol.
-
Validation Checkpoint 3 (Purity): The purified compound should yield sharp, distinct melting points corresponding to established literature values.
-
Analytical Signatures for Product Verification
To definitively confirm the synthesis of the 4-arylidene-3-methylisoxazol-5(4H)-one architecture, utilize the following spectroscopic markers:
-
FT-IR Spectroscopy: Look for a strong, characteristic absorption band between 1730–1750 cm⁻¹ , corresponding to the
stretching of the lactone-like carbonyl in the isoxazolone ring. Additional bands at ~1620 cm⁻¹ indicate the and stretches. -
¹H NMR Spectroscopy (DMSO-d₆ or CDCl₃): The structural hallmark is the vinylic proton (
), which appears as a distinct, highly deshielded singlet in the region of 7.30–7.80 ppm . The methyl group at the C-3 position will appear as a sharp singlet around 2.20–2.30 ppm .
References
- Title: Potassium phthalimide as efficient basic organocatalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in aqueous medium. Source:Journal of Saudi Chemical Society URL: [1]
- Title: Green Route for the Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones Using GO@Fe(ClO4)3 Nanocatalyst under Solvent-Free Conditions. Source:Russian Journal of Organic Chemistry URL:[2]
- Title: Green synthesis of 3,4‐disubstituted isoxazol‐5(4H)‐ones using ZnO@Fe3O4 core–shell nanocatalyst in water.
- Title: and 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitriles catalyzed by lemon juice as a green catalyst.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Isoxazol-5-one Knoevenagel Condensation
Welcome to the technical support and troubleshooting center for the synthesis of 4-arylideneisoxazol-5(4H)-ones. This guide is designed for researchers and drug development professionals seeking to optimize the Knoevenagel condensation of isoxazol-5-ones, a critical motif in various pharmaceuticals and agrochemicals.
Below, you will find mechanistic workflows, diagnostic Q&As, quantitative catalyst comparisons, and a self-validating green chemistry protocol.
Reaction pathway for isoxazol-5-one synthesis and potential byproduct formation.
Part 1: Troubleshooting Guide
Q: Why is my Knoevenagel condensation yielding low amounts of the target 4-arylideneisoxazol-5(4H)-one? A: Low yields are rarely due to the failure of the initial condensation, but rather the over-reactivity of the product. The resulting 4-alkylideneisoxazol-5-one is a highly electrophilic Michael acceptor[1]. If your catalyst is too basic (e.g., strong amines or alkoxides), it can trigger retro-Michael additions or allow a second equivalent of the isoxazol-5-one intermediate to attack the product, forming bis(isoxazolyl)methane byproducts[2]. Causality-Driven Solution: Switch to mild, green catalysts such as amine-functionalized cellulose (Cell-Pr-NH2)[3] or mild organic acids like citric acid[4]. These provide enough activation for the condensation without raising the pH to a level that promotes nucleophilic degradation.
Q: I am observing a mixture of regioisomers and unidentifiable degradation products. How do I prevent this? A: The C4-unsubstituted isoxazol-5-one ring exhibits rapid tautomerism and possesses multiple nucleophilic sites (C4, N2, and the exocyclic O atom)[2]. Attempting to isolate this intermediate in a two-step process often exposes it to degradation pathways[2]. Causality-Driven Solution: Employ a one-pot, three-component reaction in a highly polar, protic solvent like water. Water stabilizes the transition state and exploits the hydrophobic effect: the highly non-polar 4-arylidene product will precipitate immediately upon formation, effectively removing it from the reaction mixture and preventing further side reactions[4].
Q: My product is forming a sticky oil instead of a clean precipitate. What is going wrong? A: This is a solvent and temperature issue. If the reaction is run in pure organic solvents (like ethanol or toluene) at reflux, the thermodynamic equilibrium can shift, and the product remains highly soluble, increasing the chance of oligomerization[2]. Causality-Driven Solution: Use water as the primary solvent at room temperature. If the aldehyde is highly lipophilic and fails to dissolve, use a 1:1 Water/Ethanol mixture. The water ensures the final product crashes out as a solid[4].
Part 2: Quantitative Catalyst Comparison
Selecting the right catalyst is a balance between reaction kinetics and product stability. The table below summarizes the performance of various catalytic systems based on recent literature.
| Catalyst System | Loading | Solvent | Temp | Time | Avg. Yield | Mechanistic Causality |
| Amine-Functionalized Cellulose | 0.17 mol% (14 mg) | Water | RT | 25 min | 97% | Dual activation via hydrogen bonding; heterogeneous nature allows easy recovery and prevents over-reaction[3]. |
| Citric Acid | 10 mol% | Water | RT - 60°C | 1-2 h | >85% | Mild acidity promotes oxime formation and condensation without triggering basic Michael addition pathways[4]. |
| Ionic Liquid [DBUH][OAc] | 10-20 mol% | Solvent-free | 80°C | 2-4 h | 75-80% | Excellent for promoting complex domino reactions, but requires strict temperature control to prevent degradation[1]. |
| Uncatalyzed | N/A | Ethanol | Reflux | 4-6 h | 60-70% | Relies entirely on thermodynamic control; highly prone to bis-adduct formation due to extended heating[2]. |
Part 3: Self-Validating Experimental Protocol
This protocol utilizes a one-pot, three-component green chemistry approach. It is designed to be self-validating : the physical state of the reaction mixture acts as a real-time indicator of success.
Materials Required:
-
Aromatic aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Hydroxylamine hydrochloride (1.0 mmol)
-
Catalyst: Cell-Pr-NH2 (14 mg, ~0.17 mol%)[3] OR Citric Acid (10 mol%)[4]
-
Solvent: Deionized Water (10 mL)
Step-by-Step Methodology:
-
Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of deionized water.
-
Stoichiometric Loading: Add exactly 1.0 mmol of the β-ketoester, 1.0 mmol of hydroxylamine hydrochloride, and 1.0 mmol of the aromatic aldehyde[4].
-
Causality Note: Strict 1:1:1 stoichiometry is critical. Excess aldehyde leads to difficult purification, while excess ketoester promotes self-condensation side reactions.
-
-
Catalyst Introduction: Add the chosen mild catalyst (e.g., 14 mg of Cell-Pr-NH2)[5].
-
Execution & Self-Validation: Stir the suspension vigorously at room temperature (20–25 °C).
-
Validation Check: Within 10 to 25 minutes, the reaction will self-indicate completion. The highly conjugated 4-arylideneisoxazol-5(4H)-one will undergo phase separation due to the hydrophobic effect, precipitating as a brightly colored (typically yellow, orange, or red) solid[4]. If the solution remains clear after 45 minutes, the aldehyde may be too electron-rich (requiring gentle heating to 60 °C).
-
-
Isolation: Once heavy precipitation is observed, cool the flask in an ice bath for 5 minutes to maximize the yield. Collect the solid product via vacuum filtration[4].
-
Purification: Wash the filter cake with cold water (2 × 5 mL) to remove the water-soluble catalyst and unreacted hydroxylamine. Follow with a single wash of ice-cold ethanol (5 mL) to remove trace unreacted organic starting materials. Dry the purified product under vacuum[4].
Part 4: Diagnostic Workflow
Diagnostic workflow for resolving low yields in Knoevenagel condensations.
Part 5: Frequently Asked Questions (FAQs)
Q1: How does the substituent on the aromatic aldehyde affect the reaction kinetics? A1: The electronic nature of the aldehyde dictates the speed of the Knoevenagel condensation. Electron-withdrawing groups (EWGs) like -NO2 or -Cl increase the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the isoxazol-5-one intermediate. Conversely, electron-donating groups (EDGs) like -OMe or -N(Me)2 deactivate the carbonyl, slowing the reaction[5]. If using EDG-substituted aldehydes, you may need to extend the reaction time or apply gentle heating.
Q2: Can I isolate the intermediate C4-unsubstituted isoxazol-5-one before the condensation step? A2: While classical two-step methods involve isolating the isoxazol-5-one first, it is highly discouraged for yield optimization. C4-unsubstituted isoxazol-5-ones are highly reactive, possess an acidic C4-H bond, and exist in rapid tautomeric equilibration[2]. Isolating them often leads to lower overall yields compared to the one-pot multicomponent approach, which traps the intermediate in situ the moment it forms[2].
Q3: Are there downstream applications for the 4-arylideneisoxazol-5(4H)-ones synthesized? A3: Yes. Because the 4-alkylideneisoxazol-5-one derivative is ranked as one of the most electrophilic Michael acceptors, it is a highly versatile building block[1]. It is frequently used in asymmetric conjugate additions, spirocyclizations, and metal-catalyzed decarboxylative cascades to form complex heterocycles like pyridines and azadienes[2],[1].
References
Sources
Technical Support Center: Preventing Ring Opening of Isoxazolones in Basic Conditions
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists who utilize the versatile isoxazolone scaffold. While invaluable in synthesis, the isoxazolone ring is notoriously susceptible to cleavage under basic conditions, a common requirement for many synthetic transformations.[1][2] This resource provides in-depth, field-proven insights and actionable protocols to help you navigate this challenge, ensuring the integrity of your molecules and the success of your experiments.
Section 1: The Core Problem: Mechanism of Base-Induced Ring Opening
Before troubleshooting, it's crucial to understand the chemical pathway causing the degradation. The instability of the isoxazolone ring in the presence of a base is primarily due to the acidity of the N-H proton and the inherent strain in the N-O bond.[2]
The process typically follows two steps:
-
Deprotonation: A base abstracts the acidic proton from the ring nitrogen, forming an isoxazolone anion. The acidity of this proton can vary based on substituents, but it is the primary site of interaction with bases.
-
Ring Cleavage: This anion is electronically unstable. To achieve a more stable state, it undergoes a rearrangement where the N-O bond cleaves. This heterolytic cleavage is the irreversible step that leads to the ring-opened product, often a highly reactive ketenimine intermediate which can then react with nucleophiles (like water or the base's conjugate acid) to form β-keto amides or other downstream products.
This mechanistic understanding is the foundation for all preventative strategies. Our goal is to either prevent the initial deprotonation or to make it the productive, desired pathway (e.g., for N-alkylation) while minimizing the rate of the subsequent ring-opening step.
Caption: Base-induced ring opening of an isoxazolone proceeds via deprotonation followed by irreversible N-O bond cleavage.
Section 2: Troubleshooting Guide
This section addresses common experimental failures in a question-and-answer format, providing a logical path from diagnosis to solution.
Q1: My reaction is producing a complex mixture of byproducts, and I suspect ring opening. How can I confirm this and what is my first step?
A1: Diagnosis: The appearance of multiple new spots on a Thin-Layer Chromatography (TLC) plate or unexpected peaks in an LC-MS chromatogram is a classic sign of degradation. The primary byproduct from ring opening is often a β-keto amide or a cyanoacetate derivative, which will have the same mass as your starting material plus the elements of any reactants or solvents that have been incorporated.
Confirmation: The most reliable method for confirmation is Liquid Chromatography-Mass Spectrometry (LC-MS) .
-
Look for the expected mass: Analyze your crude reaction mixture. Search for the mass of your desired product as well as potential byproducts. For example, if you are attempting an N-alkylation with methyl iodide (MeI), you are looking for [M+Me]+. If ring opening occurs followed by hydrolysis, you might find a peak corresponding to [M+H2O]+.
-
Monitor over time: Take aliquots from your reaction at different time points (e.g., 0, 30, 60, 120 minutes) and analyze them by LC-MS. If you see the concentration of your starting material decrease while a byproduct peak of the same mass increases, it strongly suggests isomerization or degradation.
First Response Protocol: Your immediate goal is to slow down all reaction pathways to favor the desired kinetic product over the thermodynamic degradation product.[3][4]
-
Lower the Temperature: Immediately reduce the reaction temperature. Many ring-opening processes have a higher activation energy than the desired reaction (e.g., N-alkylation).[5][6] Running the reaction at 0 °C or even -20 °C can dramatically suppress the rate of degradation while still allowing the desired reaction to proceed, albeit more slowly.
-
Re-evaluate Your Base: If you are using a strong base like sodium hydroxide (NaOH), lithium hydroxide (LiOH), or sodium methoxide (NaOMe), you are promoting rapid deprotonation and subsequent cleavage.[2][7] Consider switching to a milder, less nucleophilic base as your first optimization step.
Caption: A logical workflow for diagnosing and addressing suspected isoxazolone ring opening.
Q2: I need to perform an N-alkylation, but my yield is low. Which base should I be using?
A2: Base selection is a critical balancing act. You need a base strong enough to deprotonate the nitrogen, creating the nucleophile for your alkylating agent, but not so strong or nucleophilic that it aggressively promotes ring cleavage.
Principle of Causality: Strong, hard bases like NaOH or NaOMe create a high concentration of the reactive isoxazolone anion, which can readily rearrange and cleave. Softer, bulkier, or weaker bases deprotonate more slowly or establish a lower equilibrium concentration of the anion, giving the desired alkylation pathway a better chance to compete.
Here is a comparison of common bases to guide your selection:
| Base | pKa of Conjugate Acid | Class | Recommended Use & Rationale |
| Sodium Hydroxide (NaOH) | ~15.7 | Strong, Hard | Not Recommended. Highly nucleophilic (adds H2O) and strongly basic, promoting rapid hydrolysis and ring cleavage.[2] |
| Sodium Methoxide (NaOMe) | ~15.5 | Strong, Hard | Use with Caution. Less hydrolytic risk than NaOH, but still very basic and can cause cleavage. Best used at low temperatures. |
| Potassium Carbonate (K2CO3) | ~10.3 | Mild, Heterogeneous | Highly Recommended. A weak, non-nucleophilic base. Often used in polar aprotic solvents like DMF or Acetonitrile. Its lower basicity minimizes the anion concentration, favoring alkylation over cleavage.[8] |
| Cesium Carbonate (Cs2CO3) | ~10.3 | Mild, Heterogeneous | Highly Recommended. Similar to K2CO3 but more soluble, often leading to faster and cleaner reactions due to the "cesium effect". |
| Triethylamine (Et3N) | ~10.7 | Organic, Soluble | Good Choice. A non-nucleophilic organic base. Often sufficient for activating the N-H bond, especially with more reactive alkylating agents (e.g., benzyl bromide). |
| DIPEA (Hünig's Base) | ~11.0 | Organic, Soluble | Good Choice. Sterically hindered and non-nucleophilic. An excellent alternative to Et3N. |
| Sodium Hydride (NaH) | ~35 | Strong, Non-nucleophilic | Use with Extreme Caution. Generates the anion irreversibly. While non-nucleophilic, the high anion concentration can lead to rapid cleavage if the alkylating agent is not added quickly or is unreactive. Only for advanced users at very low temperatures. |
Recommendation: Start with potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in acetonitrile or DMF at room temperature, monitoring the reaction closely. This is often the best starting point for achieving high yields of N-alkylation with minimal degradation.
Q3: My desired reaction requires a strong base (e.g., for deprotonation at C4), but this is cleaving the ring. What are my options?
A3: This is a classic scenario where reaction conditions cannot be softened. If a strong base is mandatory for the desired transformation, you must prevent the initial, problematic deprotonation at the nitrogen atom. The solution is to use a protecting group .[9][10]
Principle of Causality: A protecting group is a chemical moiety that temporarily blocks a reactive functional group.[11][12] In this case, we replace the acidic N-H proton with a robust, non-acidic group. This makes the nitrogen non-reactive to the base, allowing your desired reaction to occur elsewhere on the molecule. The protecting group is then removed in a separate step under conditions that do not harm the final product.
Here are suitable protecting groups for the isoxazolone nitrogen:
| Protecting Group | Abbreviation | Application Conditions | Removal Conditions | Rationale |
| tert-Butoxycarbonyl | Boc | Boc2O, DMAP, CH2Cl2 | Trifluoroacetic Acid (TFA) in CH2Cl2 | Very stable to bases.[10] Cleavage is under acidic conditions, which is orthogonal to the basic conditions that would cause ring opening. |
| Benzyl | Bn | Benzyl Bromide (BnBr), K2CO3 | H2, Pd/C (Hydrogenolysis) | Stable to a wide range of conditions. Removed under neutral reductive conditions. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, DIPEA | Tetrabutylammonium Fluoride (TBAF) | Stable to bases and acids. Removed with a fluoride source, offering another orthogonal deprotection strategy. |
Recommendation: The Boc group is often the best first choice due to its high stability to basic conditions and the ease of its removal with TFA, which typically does not affect other parts of the molecule.
Section 3: Frequently Asked Questions (FAQs)
Q1: What key structural features on the isoxazolone ring affect its stability in base? Substituents can have a significant electronic effect. Electron-withdrawing groups (EWGs) attached to the carbon backbone (C3 or C4) can increase the acidity of the N-H proton, making the ring more susceptible to deprotonation and subsequent cleavage even with milder bases. Conversely, electron-donating groups (EDGs) may slightly decrease the N-H acidity, offering a small degree of stabilization.
Q2: How does solvent choice impact ring opening? Protic solvents (e.g., water, methanol, ethanol) can participate in the reaction after ring cleavage, leading to hydrolysis or alcoholysis byproducts.[13] Using polar aprotic solvents like DMF, acetonitrile, or THF is generally preferred. These solvents can solvate the ions involved without providing a proton source that could complicate the product profile.
Q3: Are there alternative, non-basic methods for reactions typically requiring a base? For N-functionalization, certain reactions can proceed under neutral or acidic conditions. For example, the Mitsunobu reaction allows for the N-alkylation of acidic N-H bonds using an alcohol, triphenylphosphine (PPh3), and an azodicarboxylate (e.g., DEAD or DIAD) under neutral conditions. This can be an excellent, albeit more complex, alternative to base-mediated alkylation.
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by LC-MS
-
Sample Preparation: At each desired time point, withdraw ~5-10 µL of the reaction mixture.
-
Quenching & Dilution: Immediately quench the aliquot in a vial containing 1 mL of a 50:50 mixture of acetonitrile and water. This dilution effectively stops the reaction.
-
Analysis: Vortex the vial and inject an appropriate volume (typically 1-5 µL) into the LC-MS.
-
Data Review: Monitor the disappearance of your starting material peak and the appearance of product and byproduct peaks. Integrate the peak areas (UV chromatogram) to obtain a semi-quantitative assessment of the reaction progress and byproduct formation.[14][15]
Protocol 2: N-Alkylation using Mild Basic Conditions (K2CO3)
-
Setup: To a solution of your isoxazolone (1.0 eq) in anhydrous acetonitrile (0.1 M), add potassium carbonate (K2CO3, 2.0 eq).
-
Reagent Addition: Add the alkylating agent (e.g., methyl iodide, 1.2 eq) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS (as per Protocol 1) every 30-60 minutes.
-
Work-up: Once the starting material is consumed, filter the mixture to remove the K2CO3. Rinse the solid with additional acetonitrile. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Protocol 3: N-Protection of an Isoxazolone using a Boc Group
-
Setup: Dissolve the isoxazolone (1.0 eq) in anhydrous dichloromethane (CH2Cl2, 0.2 M).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc2O, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir the solution at room temperature. The reaction is often complete within 2-4 hours.
-
Monitoring: Monitor by TLC until the starting material is no longer visible.
-
Work-up: Dilute the reaction mixture with CH2Cl2 and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The N-Boc protected product can then be purified by column chromatography.
References
- A review on synthesis and pharmacological diversity of isoxazoles & pyrazolines. Nirma University Journal of Pharmaceutical Sciences.
- Recent Advances on the Synthesis and Reactivity of Isoxazoles.
- Application, Reactivity and Synthesis of Isoxazole Deriv
-
Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and Beyond. Semantic Scholar. ([Link])
- A review of isoxazole biological activity and present synthetic techniques.
- Nitroisoxazolones Showing Diverse Chemical Behavior: A Useful Building Block for Polyfunctionalized Systems. Current Medicinal Chemistry.
- Construction of Isoxazole ring: An Overview. NanoBioLetters.
-
Isoxazole. Wikipedia. ([Link])
- Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
- Electrochemical Synthesis of Isoxazolines: Method and Mechanism. ChemRxiv.
- Isoxazolines from Nitro Compounds: Synthesis and Applications.
- Kinetics and mechanism of the nucleophilic ring opening of oxazolinone in mixed aqueous solvents.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
- Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry.
- Novel Isoxazolone Derivatives as Acetylcholinesterase inhibitors: Design, Synthesis, In Silico and In Vitro Evaluation.
-
synthesis of isoxazoles. YouTube. ([Link])
-
Isoxazole synthesis. Organic Chemistry Portal. ([Link])
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
-
Isoxazole. PubChem. ([Link])
- Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evalu
-
Protective Groups. Organic Chemistry Portal. ([Link])
-
Thermodynamic and kinetic reaction control. Wikipedia. ([Link])
- A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. PMC.
- Structure and stability of isoxazoline compounds.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Protecting groups in organic synthesis. nptel.ac.in.
-
Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. ([Link])
-
Protecting Groups List. SynArchive. ([Link])
- Product Class 9: Isoxazoles. Science of Synthesis.
-
Isoxazoline. Wikipedia. ([Link])
-
Kinetic Control vs. Thermodynamic Control. YouTube. ([Link])
- Deprotonation of Isoxazole: A Photoelectron Imaging Study.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. mazams.weebly.com [mazams.weebly.com]
- 11. synarchive.com [synarchive.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Removing Unreacted Aldehyde from Isoxazolone Products
Overview
The synthesis of isoxazolone derivatives—often achieved via the Knoevenagel condensation of a 3-methyl-isoxazol-5(4H)-one with an aromatic or aliphatic aldehyde—is a cornerstone reaction in the development of novel pharmacophores[1]. However, driving these reactions to completion frequently requires an excess of the aldehyde. Because unreacted aldehydes are prone to oxidation and can severely interfere with downstream biological assays, their complete removal is critical. This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols for isolating highly pure isoxazolone products.
Troubleshooting & FAQs
Q1: Why does unreacted aldehyde persist in my Knoevenagel condensation mixture? A1: The Knoevenagel condensation is an equilibrium-driven process. Even with catalytic bases (e.g., piperidine) and continuous water removal, steric hindrance or electronic deactivation on the aldehyde can prevent 100% conversion[1]. Researchers often use a 1.2 to 1.5 molar excess of aldehyde to ensure the complete consumption of the more valuable isoxazolone core, inevitably leaving residual aldehyde in the crude mixture.
Q2: Why is a sodium bisulfite wash the industry standard for aldehyde removal?
A2: A sodium bisulfite wash is highly effective when the desired isoxazolone product is stable under mild aqueous workup conditions[2]. Aldehydes undergo a reversible nucleophilic addition with the bisulfite ion (
Q3: My isoxazolone product is sensitive to aqueous conditions and forms intractable emulsions. What is the alternative? A3: For water-sensitive compounds or highly lipophilic mixtures that form emulsions, polymer-supported scavengers are the optimal choice[4]. Resins functionalized with primary amines or hydrazines (e.g., PS-TsNHNH2) covalently capture the unreacted aldehyde via imine or hydrazone formation. The byproduct is immobilized on the solid support, allowing the pure isoxazolone to be isolated through simple filtration, making it highly efficient for parallel synthesis[4].
Quantitative Comparison of Purification Strategies
To assist in selecting the appropriate methodology, the following table summarizes the operational metrics of the three primary aldehyde removal techniques.
| Purification Method | Mechanism of Action | Aldehyde Removal Efficiency | Scalability | Cost per Reaction | Best Use Case |
| Sodium Bisulfite Wash | Chemical derivatization (liquid-liquid extraction) | > 95% | Excellent (Kilogram scale) | Low | Robust, water-stable isoxazolones[2]. |
| Polymer-Supported Scavenger | Covalent capture (solid-phase filtration) | > 99% | Moderate (Gram scale) | High | Water-sensitive products; parallel library synthesis[4]. |
| Recrystallization | Differential solubility | 80 - 90% | Good | Low | Highly crystalline isoxazolones with distinct solubility profiles[3]. |
Purification Decision Workflow
Workflow for selecting aldehyde removal strategies in isoxazolone synthesis.
Self-Validating Experimental Protocols
Protocol A: Aqueous Sodium Bisulfite Extraction
This protocol utilizes a chemical reaction to selectively remove the aldehyde by forming a water-soluble adduct, which is easily separated in an aqueous layer[3].
Mechanistic Causality: The use of freshly prepared saturated
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude isoxazolone reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate). Ensure complete dissolution to prevent product loss during phase separation.
-
Adduct Formation: Transfer the organic solution to a separatory funnel. Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (
) solution. -
Agitation: Shake the funnel vigorously for 5–10 minutes. Validation Check: The vigorous shaking is necessary to maximize the surface area between the two immiscible phases, driving the reversible adduct formation to completion[2].
-
Phase Separation: Allow the layers to separate completely. The lower aqueous layer (if using DCM) or upper aqueous layer (if using EtOAc) contains the water-soluble aldehyde-bisulfite adduct. Drain and discard the aqueous layer.
-
Secondary Wash: Repeat steps 2–4 with a second portion of saturated
to ensure complete scavenging. -
Neutralization & Drying: Wash the retained organic layer once with deionized water, followed by brine (saturated NaCl) to remove residual inorganic salts[3]. Dry the organic layer over anhydrous magnesium sulfate (
). -
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified isoxazolone.
Protocol B: Polymer-Supported Scavenging (Using PS-TsNHNH2 Resin)
This protocol is designed for moisture-sensitive isoxazolones or when parallel purification of a library is required[4].
Mechanistic Causality: Macroporous resins must be properly swollen in an appropriate solvent (like DCM or THF) to expand the polymer matrix. This ensures the unreacted aldehyde can physically access the reactive hydrazine/amine sites embedded within the resin pores.
Step-by-Step Methodology:
-
Resin Preparation: Weigh out 2.0 to 3.0 equivalents of polymer-supported tosylhydrazine (PS-TsNHNH2) resin relative to the calculated amount of unreacted aldehyde.
-
Swelling: Suspend the resin in anhydrous Dichloromethane (DCM) in a peptide synthesis vessel or a round-bottom flask. Allow it to swell for 15 minutes at room temperature.
-
Scavenging Reaction: Add the crude isoxazolone mixture (dissolved in a minimum amount of DCM) to the resin suspension.
-
Agitation: Gently agitate the mixture on an orbital shaker for 2 to 4 hours at room temperature. Validation Check: Avoid using a magnetic stir bar, as the grinding action will crush the polymer beads, clogging the filter and complicating isolation.
-
Filtration: Filter the mixture through a sintered glass funnel. The unreacted aldehyde remains covalently bound to the resin[4].
-
Washing: Wash the resin cake with three portions of DCM to ensure all residual isoxazolone product is eluted.
-
Isolation: Combine the filtrate and washes, then concentrate under reduced pressure to yield the pure isoxazolone product.
References
-
One-pot synthesis of functionalized isoxazole–thiolane hybrids via Knoevenagel condensation and domino sulfa-1,6-Michael/intramolecular vinylogous Henry reactions. RSC Publishing. Available at:[Link]
-
Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration. ACS Publications. Available at:[Link]
Sources
- 1. One-pot synthesis of functionalized isoxazole–thiolane hybrids via Knoevenagel condensation and domino sulfa-1,6-Michael/intramolecular vinylogous Henry reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate in Aqueous Base
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice regarding the stability of methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate in aqueous basic solutions. Our goal is to equip you with the necessary knowledge to anticipate challenges, design robust experiments, and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Q1: My solution of methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate is rapidly changing color and showing new spots on TLC after adding a mild aqueous base. What is happening?
This is a classic indicator of base-mediated degradation. The 5-oxo-4,5-dihydroisoxazole ring, also known as an isoxazolone ring, is susceptible to cleavage under basic conditions.[1][2] The relatively weak N-O bond within the isoxazole ring is the primary site of vulnerability.[1] In the presence of a base, such as hydroxide ions, a ring-opening reaction is likely initiated. This can lead to a variety of degradation products and, consequently, the appearance of new spots on your TLC plate and a change in the solution's appearance. It is crucial to avoid strongly basic conditions during workup procedures if the integrity of the isoxazole ring is desired.[1]
Q2: What is the most probable degradation pathway for methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate in an aqueous base?
The primary degradation pathway involves nucleophilic attack by a hydroxide ion on the isoxazole ring, leading to the cleavage of the N-O bond.[1][2] This ring-opening event can be followed by subsequent reactions, such as hydrolysis of the methyl ester. The specific degradation products can vary depending on the reaction conditions (e.g., pH, temperature, and concentration of the base). A plausible mechanism involves the formation of a β-keto nitrile or related open-chain compounds.
Below is a generalized diagram illustrating the base-catalyzed ring-opening of a 5-oxo-4,5-dihydroisoxazole.
Caption: Base-catalyzed degradation pathway.
Q3: I need to perform a reaction in a basic aqueous solution. How can I minimize the degradation of my isoxazole compound?
Minimizing degradation requires careful control of the reaction conditions. Here are some strategies:
-
Use a weaker base: If possible, opt for a milder base. For instance, instead of sodium hydroxide, consider using sodium bicarbonate or an organic base like triethylamine.[1]
-
Lower the temperature: Chemical reactions, including degradation, are temperature-dependent.[3] Running your experiment at a lower temperature (e.g., 0 °C or even sub-zero temperatures) can significantly slow down the rate of isoxazole ring opening.
-
Limit the reaction time: Monitor your reaction closely using techniques like TLC or HPLC.[4] Once the desired transformation is complete, promptly quench the reaction and proceed with the workup to minimize the exposure of your product to the basic conditions.
-
Use a biphasic system: If your product is soluble in an organic solvent, conducting the reaction in a biphasic system (e.g., water and dichloromethane) with a phase-transfer catalyst might help protect the product by partitioning it into the organic layer, away from the aqueous base.
Q4: What analytical techniques are best for monitoring the stability of methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate?
A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive stability analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability studies.[4][5] A reverse-phase HPLC method with a suitable column (e.g., C18) and a UV detector can be developed to separate the parent compound from its degradation products.[6] This allows for the quantification of the remaining parent compound over time.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to qualitatively monitor the progress of the degradation.[1] The appearance of new, more polar spots (due to the formation of more polar degradation products) is a clear indication of decomposition.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the identification power of mass spectrometry.[2][6] LC-MS can help in identifying the molecular weights of the degradation products, providing valuable clues about the degradation pathway.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of the degradation products after they have been isolated and purified.[6]
Troubleshooting Guides
Problem 1: Unexpectedly low yield after a base-catalyzed reaction and aqueous workup.
-
Probable Cause: Significant degradation of the isoxazole ring during the reaction or workup.
-
Troubleshooting Steps:
-
Analyze the crude reaction mixture: Before workup, take a small aliquot of the reaction mixture, quench it with a mild acid (e.g., acetic acid), and analyze it by TLC or HPLC. This will help you determine if the degradation is occurring during the reaction itself or during the workup.
-
Modify the workup procedure: Avoid using strong bases like NaOH or KOH for extraction. Instead, use a saturated solution of sodium bicarbonate. If an acidic wash is required, use a dilute acid and perform the extraction quickly at a low temperature.
-
Re-evaluate the reaction conditions: If degradation is occurring during the reaction, refer to the suggestions in Q3 of the FAQ section to optimize your reaction conditions (milder base, lower temperature, shorter reaction time).
-
Problem 2: Multiple, inseparable spots on TLC after purification.
-
Probable Cause: Formation of a complex mixture of degradation products with similar polarities.
-
Troubleshooting Steps:
-
Optimize TLC solvent system: Experiment with different solvent systems to improve the separation of the spots. Sometimes, adding a small amount of acetic acid or triethylamine to the mobile phase can enhance resolution.[1]
-
Employ alternative purification techniques: If column chromatography is not providing adequate separation, consider preparative HPLC or other chromatographic methods.
-
Characterize the mixture: If isolation of individual components is challenging, use LC-MS to analyze the mixture and identify the major degradation products. This information can help you understand the degradation pathways and devise strategies to prevent the formation of these byproducts.
-
Experimental Protocols
Protocol 1: General Procedure for Monitoring Stability in Aqueous Base
This protocol outlines a general method for assessing the stability of methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate at a specific pH.
Materials:
-
Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate
-
Buffer solution of the desired pH (e.g., pH 10 carbonate-bicarbonate buffer)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Internal standard (optional, for quantitative analysis)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare a stock solution: Accurately weigh a known amount of methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate and dissolve it in a minimal amount of a suitable organic solvent (e.g., acetonitrile). Dilute this solution with the aqueous buffer to achieve the desired final concentration.
-
Incubation: Maintain the solution at a constant temperature (e.g., 25 °C or 37 °C) in a temperature-controlled environment.[2]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[2]
-
Quenching: Immediately quench the degradation reaction by adding the aliquot to a known volume of a suitable quenching solution (e.g., a dilute acidic solution or acetonitrile containing an internal standard).[2]
-
HPLC Analysis: Inject the quenched sample into the HPLC system.
-
Data Analysis: Monitor the disappearance of the peak corresponding to the parent compound over time.[2] If an internal standard is used, calculate the percentage of the remaining parent compound at each time point.
Protocol 2: Workup Procedure to Minimize Degradation
This protocol provides a milder workup procedure for reactions involving base-sensitive isoxazoles.
-
Cool the reaction mixture: Once the reaction is complete, cool the reaction vessel in an ice bath.
-
Neutralize cautiously: Slowly add a mild acidic solution (e.g., saturated ammonium chloride solution or dilute acetic acid) to neutralize the excess base. Monitor the pH with pH paper.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers with brine.
-
Drying and concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
Data Presentation
Table 1: Illustrative Stability Data of Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate at 25 °C
| Time (hours) | % Remaining (pH 7.4) | % Remaining (pH 9.0) | % Remaining (pH 11.0) |
| 0 | 100 | 100 | 100 |
| 1 | 99.5 | 92.1 | 65.3 |
| 2 | 99.1 | 85.4 | 42.7 |
| 4 | 98.2 | 73.0 | 18.2 |
| 8 | 96.5 | 53.3 | <5 |
| 24 | 90.3 | 15.1 | Not Detected |
Note: This is hypothetical data for illustrative purposes.
Visualization of Experimental Workflow
Caption: Workflow for stability testing.
References
-
Ortiz, C. S., & de Bertorello, M. M. (1995). Isoxazoles. 10. Degradation and enolization kinetics of 4-aminoisoxazolyl-1,2-naphthoquinone in basic aqueous solution. Journal of Pharmaceutical Sciences, 84(6), 783–785. [Link]
-
Patil, P., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerf. Res. App. Chem., 14, 4. [Link]
-
Ortiz, C. S., & de Bertorello, M. M. (1995). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of Pharmaceutical Sciences, 84(6), 780–782. [Link]
-
de Bertorello, M. M., & Arguello, R. J. (1982). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 71(9), 997–1000. [Link]
-
Quiroga-Varela, J. C., et al. (2022). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. Scientific Reports, 12(1), 1699. [Link]
-
Kassahun, K., et al. (2007). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 35(6), 999–1007. [Link]
-
Behera, A. K., et al. (2020). Iron-Promoted Reductive Ring-Opening and Isomerization Reactions of C4-Alkynylisoxazoles Leading to 2-Alkynylenaminones and Polysubstituted Furans. Chemistry – An Asian Journal, 15(10), 1596–1600. [Link]
-
Stork, G., & McMurry, J. E. (1967). Syntheses with isoxazoles. Part IV. Ring-opening reactions of 4,5,6,7-tetrahydro-4-oxoisoxazolo[2,3-a]pyridinium salts and related compounds under the influence of tertiary amines. Journal of the Chemical Society, Perkin Transactions 1, 82–87. [Link]
-
Chen, J., et al. (2019). Iron-Catalyzed Transfer Hydrogenation in Aged N-Methyl-2-pyrrolidone: Reductive Ring-Opening of 3,5-Disubstituted Isoxazoles and Isoxazolines. The Journal of Organic Chemistry, 84(24), 16049–16058. [Link]
-
Delfani, A. M., et al. (2022). An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives. Current Organic Chemistry, 26(16), 1594–1601. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13411347, Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate. Retrieved from [Link]
-
Sianesi, E., et al. (1996). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. International Biodeterioration & Biodegradation, 37(1-2), 27–32. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazoles. 10. Degradation and enolization kinetics of 4-aminoisoxazolyl-1,2-naphthoquinone in basic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-Arylidene Isoxazol-5-ones
Welcome to the Application Support Portal. This knowledge base is designed for researchers and drug development professionals working with the synthesis, isolation, and characterization of 4-arylidene isoxazol-5-one derivatives. Due to the dynamic nature of the exocyclic double bond in these heterocycles, isolating pure geometric isomers presents unique thermodynamic and kinetic challenges.
System Overview: The E/Z Isomerization Challenge
4-Arylidene isoxazol-5-ones are typically synthesized via the Knoevenagel condensation of β-keto esters, hydroxylamine, and aromatic aldehydes. While this multi-component reaction is highly efficient, the resulting exocyclic alkene can exist in either the (E) or (Z) configuration.
Density Functional Theory (DFT) calculations demonstrate that the (Z)-isomer is thermodynamically favored —often stabilized by 4.3 to 6.5 kcal/mol compared to the (E)-isomer—due to minimized steric clashing between the aryl moiety and the isoxazolone ring substituents[1]. However, the energy barrier for rotation around the exocyclic double bond is low enough that photoisomerization (light-induced) or acid-catalyzed isomerization can rapidly interconvert the isomers in solution[2].
Table 1: Comparative Profile of E/Z Isomers
| Property | (Z)-Isomer | (E)-Isomer |
| Thermodynamic Stability | High (Global Minimum) | Low (Kinetic/Photochemical product) |
| Relative Energy (ΔG) | 0.00 kcal/mol | +4.36 to +6.54 kcal/mol[1] |
| Formation Drivers | Standard thermal Knoevenagel condensation | Photochemical irradiation; Bulky C3/Aryl substituents |
| NMR Identification (NOESY) | Vinylic proton correlates with C3-substituent | Vinylic proton correlates with C5-carbonyl oxygen |
| Solubility | Generally lower (readily crystallizes) | Generally higher (remains in mother liquor) |
Decision Matrix: Separation Workflow
The following logic diagram illustrates the causality behind separation failures and the recommended workflow to prevent spontaneous interconversion during purification.
Workflow for separating E/Z isomers of 4-arylidene isoxazol-5-ones.
Troubleshooting & FAQs
Q1: My Knoevenagel condensation yielded a mixture of E/Z isomers, but the literature reports exclusive formation of the (Z)-isomer. What went wrong? A1: While the (Z)-isomer is thermodynamically favored[3], kinetic trapping of the (E)-isomer occurs if the reaction is stopped prematurely, or if the substituents on the aromatic aldehyde (or the C3 position of the isoxazolone) are exceptionally bulky, which alters the steric landscape[4]. Furthermore, ambient laboratory lighting can induce rapid photoisomerization. Fix: Run the reaction to thermodynamic equilibrium (longer reflux) and shield the reaction flask from direct light using aluminum foil.
Q2: I attempted to separate the isomers using standard silica gel column chromatography, but my fractions keep showing a mixture. Why? A2: This is a classic case of stationary-phase-induced isomerization. The slightly acidic silanol groups on standard normal-phase silica gel can protonate the isoxazolone ring. This protonation delocalizes the electron density, temporarily reducing the double-bond character of the exocyclic C=C bond and lowering the energy barrier for rotation. Consequently, the isomers interconvert while moving down the column. Fix: Abandon standard silica gel. Use fractional crystallization (see SOP below) or, if chromatography is strictly required, use neutral alumina or reverse-phase HPLC in a temperature-controlled, dark environment[2].
Q3: How can I definitively assign the E and Z isomers using NMR to validate my separation?
A3: 1D
-
In the (Z)-isomer , the vinylic proton is cis to the C3-substituent (e.g., a methyl group). You will observe a strong NOE cross-peak between the vinylic proton and the C3-alkyl/aryl protons.
-
In the (E)-isomer , the vinylic proton is cis to the C5-carbonyl oxygen, and the aryl group is cis to the C3-substituent. You will observe an NOE cross-peak between the ortho-protons of the aryl ring and the C3-substituent.
Standard Operating Procedure (SOP): Fractional Crystallization
To bypass the isomerization risks associated with chromatography, fractional crystallization exploits the differential solubility and thermodynamic stability of the isomers.
Materials Required:
-
Crude E/Z mixture of 4-arylidene isoxazol-5-one
-
Hot absolute ethanol or an ethanol/water mixture (depending on aryl lipophilicity)
-
Amber glassware or aluminum foil
-
Büchner funnel and vacuum filtration setup
Step-by-Step Methodology:
-
Preparation (Light Shielding): Wrap all Erlenmeyer flasks and filtration apparatuses in aluminum foil. Ambient UV light is the primary cause of post-separation reversion.
-
Dissolution: Suspend the crude E/Z mixture in a minimum volume of absolute ethanol. Heat the mixture gently to reflux until complete dissolution is achieved. Note: Do not prolong heating beyond dissolution to prevent thermal degradation.
-
Thermodynamic Equilibration: Allow the solution to cool to room temperature slowly over 4 hours. Because the (Z)-isomer is thermodynamically more stable and typically packs more efficiently in the crystal lattice (due to planarity), it will preferentially nucleate and precipitate[1].
-
First Filtration: Vacuum filter the suspension. The filter cake will be highly enriched in the (Z)-isomer . Wash the cake with ice-cold ethanol (shielded from light).
-
Mother Liquor Processing: The mother liquor now contains the enriched (E)-isomer . To isolate it, concentrate the mother liquor under reduced pressure (in the dark) at a low temperature (< 30 °C).
-
Validation: Immediately dissolve a small crystal of each isolated batch in CDCl
or DMSO- and run a NOESY NMR experiment. Store the isolated solids in amber vials under an inert atmosphere (Argon/N ) at 4 °C to prevent solid-state photoisomerization.
References
-
Haidary, F., & Kiyani, H. (2024). Green and clean synthesis of 4-arylideneisoxazol-5-ones using NaCl aqueous solution. Sustainable Chemistry for the Environment, 5, 100066.[Link]
-
Parveen, M., Aslam, A., Ahmad, A., & Pereira Silva, P. S. (2020). A facile & convenient route for the stereoselective synthesis of Z-isoxazol-5(4H)-ones derivatives catalysed by sodium acetate: Synthesis, multispectroscopic properties, crystal structure with DFT calculations, DNA-binding studies and molecular docking studies. Journal of Molecular Structure.[Link]
-
ResearchGate. (n.d.). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes. ResearchGate Publication Database.[Link]
Sources
Minimizing decarboxylation side reactions in isoxazolone synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate one of the most persistent challenges in heterocyclic chemistry: the spontaneous decarboxylation of isoxazol-5-one intermediates.
Below, you will find mechanistic insights, field-proven troubleshooting FAQs, quantitative comparisons, and self-validating protocols to ensure the structural integrity of your synthesized compounds.
Mechanistic Insight: The Decarboxylation Pathway
To prevent a side reaction, we must first understand its thermodynamic and kinetic drivers. Isoxazol-5-ones are inherently unstable under certain conditions due to the synergistic effect of a highly acidic C4–H bond and a remarkably weak N–O bond.
Mechanistic cascade of isoxazol-5-one decarboxylation and rearrangement.
Troubleshooting & FAQ Guide
Q1: Why do my isoxazol-5-one intermediates spontaneously degrade and release gas during isolation? Causality: Isoxazol-5-ones possess a uniquely 1 with a Bond Dissociation Energy of approximately 151 kcal/mol[1]. Under thermal stress, basic conditions, or in the presence of transition metals (like Pd or Mo), this N–O bond undergoes homolytic or heterolytic cleavage[2]. This triggers a rapid cascade: the ring opens, and the molecule extrudes carbon dioxide (the gas you observe) to form a highly reactive nitrenoid or radical intermediate[1]. This intermediate subsequently rearranges into acyclic products, alkynes, or 3[3].
Q2: I am synthesizing isoxazolones via the multi-component condensation of β-keto esters, aldehydes, and hydroxylamine. How can I suppress decarboxylation? Causality & Solution: Traditional refluxing in organic solvents provides the thermal activation energy required to break the N–O bond. To suppress this, you must lower the reaction temperature while maintaining kinetic efficiency. Recommendation: Switch to 4. Sonochemistry provides localized cavitation energy that accelerates the condensation and cyclization steps without raising the bulk temperature of the solution above 50–60 °C[4]. Furthermore, replacing strong acid/base catalysts with mild, natural organic acids (such as5) prevents pH-induced heterolytic ring opening, preserving the heterocycle[5].
Q3: Even at lower temperatures, I am getting a mixture of 3-isoxazolols and decarboxylated byproducts. Is there a structural workaround? Causality & Solution: The standard cyclization of β-keto esters with hydroxylamine often yields the 5-isoxazolone as a major byproduct, which is highly prone to degradation[6]. Because unprotected hydroxylamine can attack from multiple vectors, the reaction lacks strict regiocontrol. Recommendation: Utilize an 7. By converting carboxylic acid derivatives into acyl Meldrum's acids and reacting them with N,O-bis(tert-butoxycarbonyl)hydroxylamine, you form N,O-diBoc-protected β-keto hydroxamic acids[7]. These protected intermediates can be cyclized selectively using mild hydrochloric acid to yield 5-substituted 3-isoxazolols, completely bypassing the unstable 5-isoxazolone intermediate and its subsequent decarboxylation[7].
Q4: How can I monitor my reaction to ensure decarboxylation hasn't occurred? Trustworthiness/Validation: Implement an in-line or rapid offline validation system using FTIR and NMR.
-
FTIR: Intact isoxazol-5-ones exhibit a characteristic, strong exocyclic carbonyl (C=O) stretch around8[8]. A sudden loss of this signal, coupled with the appearance of new C=N or alkyne stretches, indicates decarboxylation.
-
NMR: Monitor the acidic C4-H proton. Decarboxylated rearranged products (like pyridines) will show distinct aromatic shifts (δ 7.0–9.0 ppm) that are entirely absent in the parent isoxazolone[2].
Quantitative Data: Impact of Reaction Conditions
The table below summarizes how different synthetic environments impact the structural integrity of the isoxazolone ring.
| Reaction Condition | Temperature (°C) | Catalyst / Solvent | Time | Target Yield (%) | Decarboxylation / Byproduct (%) |
| Traditional Reflux | 80–100 | NaOAc / Ethanol | 4–6 hrs | 45–60 | 20–35 (High CO₂ loss) |
| Metal-Catalyzed | 60–80 | Mo(CO)₆ / H₂O | 2–4 hrs | < 10 | > 80 (Complete ring opening) |
| Ultrasonic Irradiation | 50–60 | Lemon Juice / Aqueous | 30–90 min | 85–95 | < 2 (Minimal degradation) |
| N,O-diBoc Protection | 20–25 | HCl (during cyclization) | 1–2 hrs | 80–90 | 0 (Byproduct bypassed) |
Step-by-Step Methodologies
Protocol A: Ultrasound-Assisted Synthesis of Isoxazol-5-ones
Self-Validating Principle: By keeping the bulk temperature strictly below 60 °C via sonication, the thermal threshold for N–O bond cleavage (151 kcal/mol) is never reached, ensuring the heterocycle remains intact[1][5].
-
Preparation: In a borosilicate glass vessel, combine 1.0 equivalent of the target aldehyde, 1.0 equivalent of ethyl acetoacetate (β-keto ester), and 1.2 equivalents of hydroxylamine hydrochloride[4][5].
-
Solvent/Catalyst Addition: Add 2.0 mL of natural lemon juice (or a mild 10% citric acid aqueous solution) to serve as both the eco-friendly reaction medium and the acid catalyst[5].
-
Ultrasonic Activation: Submerge the vessel in an ultrasonic bath (e.g., 220/240 V, 35 kHz). Maintain the bath temperature strictly between 50 °C and 60 °C[5].
-
Monitoring: Sonicate for 30 to 90 minutes. Monitor the reaction via TLC (eluent: light petroleum/ethyl acetate). Validation is achieved when the aldehyde spot disappears and a highly UV-active product spot forms[2][4].
-
Isolation: Cool the mixture to room temperature to precipitate the isoxazolone derivative. Filter the solid, wash with cold distilled water, and recrystallize from ethanol[5]. Validation step: Run FTIR to confirm the presence of the C=O stretch at ~1770 cm⁻¹.
Optimized ultrasound-assisted workflow for minimizing thermal decarboxylation.
Protocol B: Synthesis of 3-Isoxazolols via N,O-diBoc Protection
Self-Validating Principle: Pre-installing robust protecting groups directs the nucleophilic attack exclusively toward the desired cyclization vector, structurally precluding the formation of the unstable 5-isoxazolone isomer[7].
-
Acyl Meldrum's Acid Formation: Convert your starting carboxylic acid derivative into an acyl Meldrum's acid using standard coupling conditions (e.g., DCC, DMAP, CH₂Cl₂)[7].
-
Aminolysis: Treat the acyl Meldrum's acid with N,O-bis(tert-butoxycarbonyl)hydroxylamine in a dry organic solvent (e.g., THF) at room temperature to form the N,O-diBoc-protected β-keto hydroxamic acid[7].
-
Cyclization: Dissolve the protected intermediate in an anhydrous solvent and add a controlled amount of hydrochloric acid (HCl)[7].
-
Deprotection & Ring Closure: Stir at room temperature for 1–2 hours. The acidic conditions will simultaneously cleave the Boc groups and drive the cyclization exclusively to the 5-substituted 3-isoxazolol[7].
-
Purification: Neutralize carefully, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. The resulting product is completely free of decarboxylated 5-isoxazolone byproducts[7].
References
- An Isoxazole Strategy for the Synthesis of Fully Substituted Nicotinates.
- Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions. Arkivoc.
- A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. PubMed.
- [2 + 2] Cycloaddition/Retro-Electrocyclization/Decarboxylation Reaction Sequence: Access to 4-Aminopyridines from Methylideneisoxazolones and Ynamines.
- ISOXAZOL-5-ONES: UNUSUAL HETEROCYCLES WITH GRE
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Synthesis and synthetic utility of 3-isoxazolols.
- Preparation and Cyclization of Some B-Keto-Y-Phthalimidoaliph
Sources
- 1. societachimica.it [societachimica.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Best TLC stains for visualizing isoxazolone compounds
Troubleshooting Guide: TLC Visualization of Isoxazolone Compounds
Welcome to the Technical Support Center for Heterocyclic TLC Analysis. Isoxazolones are a critical class of five-membered heterocycles containing adjacent oxygen and nitrogen atoms. Due to their complex tautomerism (CH-, OH-, and NH- forms) and varying degrees of conjugation, visualizing these compounds on thin-layer chromatography (TLC) plates can be challenging.
This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols for isoxazolone visualization.
Part 1: Frequently Asked Questions (Troubleshooting)
Q1: My synthesized isoxazolone derivative is invisible under 254 nm UV light. Why is this happening, and how do I visualize it?
Causality: While the isoxazolone core is generally aromatic and UV-active (absorbing at 254 nm to quench plate fluorescence), specific substitutions—such as saturation at the 4-position or shifts in tautomeric equilibrium toward the non-conjugated CH-form—can disrupt the chromophore [1].
Solution: Do not rely solely on UV. Transition to a universal oxidative stain like Potassium Permanganate (KMnO
Q2: My isoxazolone spots are streaking heavily from the baseline to the solvent front. How do I resolve this to get a clean Rf value? Causality: Isoxazolones are highly polar and acidic. They readily form strong hydrogen bonds with the free silanol groups (-SiOH) on the silica gel stationary phase. If the compound exists in its OH- or NH- tautomeric form, this interaction causes severe tailing. Solution: Modify your mobile phase. Add 1–2% of a volatile organic acid (e.g., glacial acetic acid or formic acid) to your eluent. This suppresses the ionization of the isoxazolone and competitively binds to the silica silanol groups, resulting in tight, circular spots. Self-Validation: Run a 2D TLC plate; if the spot remains a single tight circle in the second dimension, the streaking was chromatographic (resolved) and not chemical degradation.
Q3: I am synthesizing an amino-tethered isoxazolone (e.g., a muscimol analog). How can I differentiate my product from unreacted isoxazolone starting material? Causality: The isoxazolone core itself does not react with Ninhydrin. However, Ninhydrin specifically reacts with primary and secondary amines to form Ruhemann's purple through oxidative deamination and condensation [3]. Solution: Use a Ninhydrin dip. Only the amino-tethered product will appear as a bright pink/purple spot, allowing for unambiguous differentiation from the non-amine starting material.
Part 2: Quantitative Data Presentation
The following table summarizes the optimal TLC stains for isoxazolone derivatives based on their functionalization and chemical behavior [4].
| Visualization Method | Target Functional Group | Causality / Mechanism | Spot Color | Background | Destructive? |
| UV Light (254 nm) | Conjugated | Fluorescence quenching of F254 indicator | Dark / Black | Bright Green | No |
| Iodine Vapor (I | Unsaturated / Aromatic rings | Reversible charge-transfer complexation | Yellow / Brown | Light Yellow | No (Reversible) |
| KMnO | Alkyl, Aryl, Alkenes | Oxidation of analyte; reduction of Mn(VII) to Mn(IV) | Brown (MnO | Bright Purple | Yes |
| Ninhydrin | Primary/Secondary Amines | Oxidative deamination forming Ruhemann's purple | Pink / Purple | White / Yellow | Yes |
| Ferric Chloride (FeCl | Enols (OH-tautomer) | Formation of Fe(III)-enol coordination complexes | Red / Blue / Green | Faint Yellow | Yes |
Part 3: Visualization Workflow
The following decision matrix outlines the logical workflow for selecting the correct TLC stain based on the structural properties of your isoxazolone compound.
Figure 1: Decision matrix for selecting the optimal TLC visualization method for isoxazolones.
Part 4: Experimental Protocols (Self-Validating Methodologies)
Protocol A: Potassium Permanganate (KMnO
) Oxidative Staining
Use for general visualization of heavily substituted, non-UV active isoxazolones.
-
Preparation: Dissolve 1.5 g KMnO
, 10 g K CO , and 1.25 mL of 10% NaOH in 200 mL of distilled water. -
Solvent Evaporation (Critical Step): Dry the developed TLC plate thoroughly using a heat gun. Causality: Residual mobile phase (especially alcohols or triethylamine) will prematurely reduce the KMnO
, turning the entire plate brown and masking your spots [2]. -
Application: Submerge the plate into the stain for 1–2 seconds using forceps. Immediately wipe the back of the plate with a paper towel to remove excess stain.
-
Development: Heat the plate gently with a heat gun (50–60°C). The heat provides the activation energy required for the isoxazolone to reduce the Mn(VII) complex.
-
System Validation: A successful stain is self-evident when the background remains a vibrant, deep purple while the isoxazolone spots turn a distinct golden-brown (MnO
). If the background turns brown, the plate was overheated or improperly dried.
Protocol B: Iodine Vapor Complexation
Use for rapid, non-destructive visualization.
-
Chamber Preparation: Add 0.5 g of elemental iodine (I
) crystals to a sealed glass chamber containing 10 g of dry silica gel. Allow 30 minutes for the iodine vapor to equilibrate. -
Exposure: Place the dried TLC plate into the chamber and seal the lid.
-
Development: Wait 1–5 minutes. Causality: Iodine vapor permeates the silica and forms temporary charge-transfer complexes with the
-electrons of the isoxazolone ring, altering the optical properties to appear yellow/brown. -
System Validation: Remove the plate. The spots will begin to fade within minutes as the iodine sublimates back into the atmosphere. You must immediately circle the spots with a graphite pencil. The fading confirms that the interaction was a reversible complexation, leaving your compound intact for potential recovery.
Protocol C: Ferric Chloride (FeCl
) Staining
Use specifically to confirm the presence of the OH-tautomer (hydroxyisoxazole).
-
Preparation: Dissolve 1 g of FeCl
in 100 mL of a 1:1 mixture of water and methanol. -
Application: Spray or dip the dried TLC plate in the solution.
-
Development: Do not heat. Observe immediately.
-
System Validation: The appearance of a vivid red, blue, or green spot confirms the presence of an enolizable hydroxyl group. Causality: The Fe(III) ions coordinate with the oxygen atoms of the enol form, creating highly colored transition-metal complexes. If no color appears, the isoxazolone is locked in its CH- or NH- tautomeric form.
References
-
Theoretical and Experimental Insights into the Tandem Mannich—Electrophilic Amination Reaction: Synthesis of Safirinium Dyes Source: MDPI International Journal of Molecular Sciences URL:[Link]
-
Thin Layer Chromatography Stains: Physics, Chemistry, and Recipes Source: Reach Devices Technical Library URL:[Link]
-
What reagent to use for visualization of isoxazole on TLC? Source: ResearchGate Scientific Discussions URL:[Link]
-
TLC Stains and Dipping Solutions Source: École Polytechnique Fédérale de Lausanne (EPFL) Laboratory of Catalysis and Organic Synthesis URL:[Link]
Technical Support Center: Overcoming Steric Hindrance in Isoxazol-5-one Substitution
Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists who hit a wall when attempting to functionalize the C-4 position of isoxazol-5-ones. The core bottleneck is almost always steric hindrance interacting with the heterocycle's multi-nucleophilic nature.
This guide bridges the gap between theoretical mechanism and benchtop execution. Below, you will find causal explanations, a diagnostic workflow, and self-validating protocols designed to help you bypass these steric limitations and achieve high-yielding, regioselective substitutions.
Diagnostic Workflow: Troubleshooting C-4 Substitution
Diagnostic workflow for troubleshooting low yields in isoxazol-5-one C-4 substitution.
FAQ: Mechanistic Insights & Causality
Q1: Why does direct C-4 alkylation fail so dramatically when using bulky electrophiles? A1: The failure is rooted in the inherent tautomerism and electronic distribution of the isoxazol-5-one ring. The heterocycle has three competing nucleophilic sites: C-4, N-2, and the exocyclic carbonyl oxygen[1]. While the C-4 position is highly acidic (pKa 4–6) and intrinsically nucleophilic, it is physically flanked by the N–O ring system[2]. When a sterically demanding electrophile approaches C-4, the activation energy barrier skyrockets due to steric repulsion. According to the Curtin-Hammett principle, the product distribution in these rapid tautomeric equilibrations depends on transition state energies, not ground state stability[1]. Consequently, steric bulk at C-4 artificially lowers the relative transition state energies for N-alkylation or O-alkylation, hijacking your reaction pathway[1].
Q2: If direct SN2 alkylation is blocked by steric hindrance, how can I force C-4 substitution? A2: You must change the reaction geometry. The most reliable workaround is abandoning direct alkylation in favor of a two-step sequence :
-
Knoevenagel Condensation: React the unsubstituted isoxazol-5-one with an aldehyde. This forms a 4-alkylideneisoxazol-5-one, changing the C-4 hybridization from sp3 to sp2 and flattening the local geometry to eliminate steric clash[1].
-
Conjugate (Michael) Addition: Introduce your bulky group via a nucleophile attacking the newly formed exocyclic double bond. This stepwise approach entirely bypasses the steric bottleneck of direct C-4 alkylation[1].
Alternatively, you can utilize asymmetric organocatalysis . Catalysts like chiral squaramides or phosphines create a highly organized, rigid chiral pocket. This pocket forces the substrates into a specific pre-transition state assembly, effectively overriding the natural steric repulsion that would otherwise prevent the reaction[3],[4].
Q3: How do I control regioselectivity when steric hindrance pushes the reaction toward the wrong atom? A3: Regioselectivity under steric duress is governed by Hard-Soft Acid-Base (HSAB) principles and solvent effects:
-
To favor C-Alkylation (Soft): Use softer electrophiles (e.g., allylic halides) and non-polar solvents like toluene[5]. Non-polar solvents prevent the full solvation of the enolate, keeping the harder N and O atoms tightly bound in an ion pair, thereby leaving the softer C-4 carbon exposed for attack.
-
To favor N-Alkylation (Borderline/Hard): Use polar aprotic solvents (DMF, DMSO) which fully solvate the metal cation, freeing the hard nitrogen and oxygen atoms to react.
Quantitative Data: Catalyst & Base Selection for Bulky Substitutions
| Strategy | Catalyst / Base | Solvent | Target Position | Steric Tolerance | Typical Yield |
| Direct Alkylation | K₂CO₃ / DBU | DMF | N- / O- (Mixed) | Low | < 30% (C-4) |
| Asymmetric Allylic Alkylation | Chiral Phosphine (10 mol%) | Toluene | C-4 (Quaternary) | High | 55–96% |
| Domino Michael/Oxa-Michael | Squaramide (10 mol%) | Toluene | C-4 & O- (Fused) | Very High | 82–85% |
| Knoevenagel + Conjugate Add. | Piperidine (cat.) then NaBH₄ | EtOH | C-4 (Secondary) | High | > 80% |
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol 1: Phosphine-Catalyzed Asymmetric Allylic Alkylation
Objective: Overcome steric hindrance to form an all-carbon quaternary stereocenter at C-4[5]. Causality: Using a chiral phosphine catalyst with Morita-Baylis-Hillman (MBH) carbonates generates a highly reactive, sterically organized phosphonium enolate intermediate. This intermediate dictates exclusive C-4 attack despite the extreme steric bulk of a quaternary center[5].
-
Preparation: Flame-dry a 10 mL Schlenk tube and backfill with Argon (3x). Causality: Water acts as a competing hard nucleophile and will prematurely hydrolyze the MBH carbonate.
-
Reagent Loading: Add isoxazol-5-one (0.1 mmol), MBH carbonate (0.12 mmol, 1.2 equiv), chiral phosphine catalyst P5 (10 mol%), and 4Å Molecular Sieves (10 mg)[5].
-
Solvent Addition: Inject 1.0 mL of anhydrous toluene.
-
Self-Validation Check: The mixture should be heterogeneous but stir freely. If the mixture clumps immediately, moisture has likely compromised the molecular sieves or the carbonate. Toluene is strictly chosen because its low dielectric constant suppresses unwanted N/O-alkylation.
-
-
Reaction: Stir at 0 °C for 24 hours[5]. Causality: Lowering the temperature to 0 °C reduces the kinetic energy of the system, maximizing the energy difference between the diastereomeric transition states to ensure high enantioselectivity (75-90% ee)[5].
-
Workup: Remove the solvent under vacuum and purify the residue via flash chromatography (petroleum ether/ethyl acetate = 3/1) to isolate the C-4 alkylated product[5].
Protocol 2: Organocatalyzed Michael/Oxa-Michael Domino Reaction
Objective: Synthesize fused dihydropyranisoxazolines using bulky ortho-substituted aryl groups[3]. Causality: Ortho-substituents on the aryl ring create massive steric hindrance. A bifunctional squaramide catalyst hydrogen-bonds to both the nitroenyne and the isoxazol-5-one simultaneously. This dual-activation locks the molecules in a precise orientation, overcoming the steric repulsion that would normally halt the reaction[3],[4].
-
Preparation: In a standard 5 mL reaction vial, add 3-arylisoxazol-5(4H)-one (0.1 mmol) and the sterically hindered 1,3-nitroenyne (0.1 mmol)[4].
-
Catalyst Addition: Add the quinine-based squaramide catalyst (10 mol%)[4].
-
Solvent: Add 1.0 mL of toluene[4].
-
Reaction: Stir at room temperature.
-
Self-Validation Check: Monitor via TLC. The reaction is typically complete when the highly UV-active isoxazol-5-one spot disappears. Even with significant ortho-substitution steric hindrance, the reaction should proceed smoothly to yield products with up to 99% ee[3].
-
-
Isolation: Directly load the crude reaction mixture onto a silica gel column. Elute with 20% EtOAc in hexanes to obtain the pure fused bicyclic product[4].
References
-
Title: Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Phosphine-Catalyzed Asymmetric Allylic Alkylation of Isoxazol-5(4H)-ones with Morita-Baylis-Hillman Carbonates Source: Current Organic Synthesis (via CoLab) URL: [Link]
Sources
Validation & Comparative
Comparative Guide to 1H NMR Analysis of Isoxazol-5-one Derivatives: Solvent Systems and Acquisition Strategies
Executive Summary
Isoxazol-5-ones are privileged heterocyclic scaffolds in medicinal chemistry, serving as core building blocks for anticancer, antimicrobial, and anti-inflammatory agents[1]. However, their structural characterization is notoriously complex due to dynamic tautomerism. This guide objectively compares the performance of different NMR solvent systems (CDCl3 vs. DMSO-d6) and acquisition platforms (High-Field vs. Benchtop NMR) for resolving the characteristic C-4 and vinylic protons of isoxazol-5-one derivatives. By understanding the causality behind solvent-induced chemical shifts, researchers can optimize their analytical workflows for both routine reaction monitoring and complex structural elucidation.
Mechanistic Insight: The Causality of Tautomeric Shifts in NMR
The isoxazol-5-one core exhibits a pKa of approximately 4–6, making it highly acidic and susceptible to tautomerism between the CH (4H-isoxazol-5-one), OH (isoxazol-5-ol), and NH (2H-isoxazol-5-one) forms[2]. This dynamic equilibrium drastically alters the 1H NMR spectrum based on the local environment:
-
Unsubstituted C-4 Protons : In the CH tautomer, the C-4 position contains a methylene (CH2) group. In non-polar environments, this appears as a sharp singlet near 3.40–3.60 ppm. However, in polar hydrogen-bonding solvents, the equilibrium shifts toward the OH/NH forms, causing the C-4 CH2 signal to broaden or disappear entirely due to rapid proton exchange[2].
-
4-Arylidene Derivatives : When functionalized via Knoevenagel condensation, the C-4 position features an exocyclic double bond. The characteristic analytical handle becomes the vinylic proton (Ar-CH=C). Because tautomerism is blocked at C-4, the vinylic proton provides a reliable, albeit highly solvent-dependent, chemical shift[3]. For azo-hydrazone derivatives, tautomerism manifests as a highly deshielded NH proton (often >12.5 ppm)[4].
Comparative Analysis 1: Solvent Systems (CDCl3 vs. DMSO-d6)
Choosing the correct deuterated solvent is not merely a solubility requirement; it is a structural determinant.
CDCl3 (Standard Non-Polar)
-
Performance : Excellent for stabilizing the CH-tautomer of unsubstituted isoxazol-5-ones.
-
Vinylic Resolution : For 4-arylidene derivatives, the vinylic proton typically resonates between 7.10 and 7.50 ppm[5].
-
Limitation : The vinylic proton often overlaps with the aromatic multiplet (7.30–7.60 ppm), complicating integration and NOESY 2D analysis for E/Z isomer determination.
DMSO-d6 (Polar Aprotic)
-
Performance : Strongly solvates the molecule via dipole interactions, shifting the vinylic proton significantly downfield.
-
Vinylic Resolution : The vinylic proton is pushed to 8.20–8.50 ppm, cleanly separating it from the aromatic region[6].
-
Limitation : Unsuitable for observing the C-4 CH2 protons of unfunctionalized isoxazol-5-ones, as the solvent promotes tautomerization to the OH form, erasing the CH2 signal.
Comparative Analysis 2: High-Field (500 MHz) vs. Benchtop (80 MHz) NMR
-
High-Field NMR (500 MHz) : Provides baseline resolution of complex aromatic multiplets[5]. Essential for initial structural elucidation and 2D NMR, but carries high operational costs and delayed turnaround times for routine reaction monitoring.
-
Benchtop NMR (80 MHz) : Enables real-time reaction monitoring at the fume hood. While it suffers from severe signal overlap in the aromatic region (7.0–8.0 ppm) when using CDCl3, pairing Benchtop NMR with DMSO-d6 creates a powerful synergy . Because DMSO-d6 shifts the vinylic proton of 4-arylidene-isoxazol-5-ones to >8.20 ppm[6], the characteristic peak moves out of the crowded aromatic region, allowing an 80 MHz instrument to perform with the analytical clarity of a 500 MHz instrument for this specific functional group.
Quantitative Data Summary
The following table summarizes the chemical shifts of key protons across different isoxazol-5-one derivatives, highlighting the pronounced solvent effect on the vinylic proton.
| Compound Derivative | Solvent | C-3 Methyl (ppm) | Vinylic CH (ppm) | Aromatic/Other Protons (ppm) | Reference |
| (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one | CDCl3 | 2.31 (s) | 7.44 (s) | 7.49–7.59 (m, 3H), 8.35 (dd, 2H) | [3] |
| 3-Methyl-4-((1-methyl-1H-pyrrol-2-yl)methylene)isoxazol-5(4H)-one | CDCl3 | 2.26 (s) | 7.16 (s) | 6.41 (dd, 1H), 7.13 (t, 1H) | [5] |
| 3-Methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one | DMSO-d6 | 2.29 (s) | 8.27 (s) | 7.39–7.42 (m, 1H), 8.34 (d, 1H) | [6] |
| 4-(4-fluorophenylazo)-3-methyl-4H-isoxazol-5-one | CDCl3 | 2.26 (s) | N/A | 12.57 (s, NH hydrazone tautomer) | [4] |
Self-Validating Experimental Protocol
Workflow for Tautomeric Stabilization and NMR Acquisition
Objective: To obtain reproducible chemical shifts free from concentration-dependent tautomeric artifacts.
Step 1: Precision Sample Preparation
-
Action : Weigh exactly 5.0 mg of the isoxazol-5-one derivative. Dissolve in 0.6 mL of ultra-pure deuterated solvent (CDCl3 or DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality : Isoxazol-5-one tautomerism is highly sensitive to concentration and trace acidic/basic impurities in degraded solvents. Using a standardized concentration (~8.3 mg/mL) ensures reproducible equilibrium states.
-
Self-Validation Check : The presence of the TMS singlet at exactly 0.00 ppm validates the chemical shift axis. This proves that any observed downfield shift of the vinylic proton is a genuine solvent effect, not a calibration error.
Step 2: Thermal Equilibration
-
Action : Insert the NMR tube into the probe and allow it to equilibrate at 298 K for exactly 15 minutes prior to locking and shimming.
-
Causality : Tautomeric equilibrium and hydrogen-bonding networks take time to stabilize in solution. Immediate acquisition may capture a transient, non-equilibrium state, leading to peak broadening.
-
Self-Validation Check : Perform a preliminary 1-scan acquisition. If the C-3 methyl peak (expected ~2.26–2.31 ppm) is broad, thermal equilibrium has not been reached. Wait 5 more minutes.
Step 3: Optimized Acquisition & Integration
-
Action : Acquire 1D 1H NMR using 16 scans, a 30° pulse angle, and a 4-second relaxation delay (D1).
-
Causality : A standard 1-second D1 is insufficient for the complete relaxation of the isolated vinylic proton, leading to inaccurate integration. A 4-second delay ensures quantitative reliability.
-
Self-Validation Check : Integrate the C-3 methyl group singlet and set the value to exactly 3.00. The integration of the vinylic proton must equal 1.00 (±0.05). Any significant deviation indicates incomplete relaxation, overlapping impurity signals, or active tautomeric exchange line broadening.
Workflow Visualization
Workflow for resolving isoxazol-5-one tautomers using solvent-dependent NMR strategies.
References
-
[5] Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. URL:
-
[2] Isoxazol-5-ones as Strategic Building Blocks in Organic Synthesis. Thieme Connect. URL:
-
[4] Aqueous phase synthesis, crystal structure and antimicrobial activity of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-one. SciSpace. URL:
-
[3] One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry. URL:
-
[6] Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. URL:
-
[1] Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies. NIH/PMC. URL:
Sources
- 1. Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
C-13 NMR shift values for methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate
Comparative Guide: C-NMR Shift Analysis of Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate
Executive Summary
Accurate structural elucidation of methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate is critical for its application as a synthetic building block in drug development and agrochemistry. This guide objectively compares the experimental
Structural Context & Tautomeric Causality
Isoxazol-5-ones are highly dynamic heterocycles that exhibit tautomerism, existing in CH (4,5-dihydroisoxazol-5-one), OH (isoxazol-5-ol), and NH forms. The choice of solvent dictates the dominant tautomer, which in turn drastically alters the
-
Causality of Solvent Selection: In polar protic solvents (e.g., DMSO-
), the OH-form is stabilized via hydrogen bonding, converting the C4 carbon into an aromatic methine (~90–100 ppm). Conversely, in non-polar solvents like CDCl , the CH-form strictly dominates ()[1]. -
Self-Validating System: The experimentalist can use the C4 shift as an internal diagnostic tool. If the C4 resonance appears as an aliphatic methylene around ~39 ppm, the CH-form is successfully locked, validating the integrity of the 4,5-dihydroisoxazol-5-one structure ()[2].
Comparative C-NMR Data Analysis
Predictive NMR software relies on generalized HOSE (Hierarchical Organisation of Spherical Environments) codes, which often fail to accurately capture the intense deshielding effects of the contiguous O–N=C system in isoxazolones. Table 1 compares the experimental shifts of methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate against predictive models and the reference analog, 3-methylisoxazol-5(4H)-one ()[3].
Table 1: C-NMR Shift Comparison (Solvent: CDCl , 298K)
| Carbon Position | Experimental (CDCl | ChemDraw Predictor | Mnova Predictor | Analog: 3-Methylisoxazol-5(4H)-one[1] |
| C5 (Isoxazole C=O) | 174.8 ppm | 171.2 ppm | 173.5 ppm | 175.0 ppm |
| C1' (Ester C=O) | 169.5 ppm | 168.0 ppm | 170.1 ppm | N/A |
| C3 (Isoxazole C=N) | 158.2 ppm | 154.6 ppm | 159.0 ppm | 161.0 ppm |
| C2' (Ester O-CH | 52.8 ppm | 51.5 ppm | 52.2 ppm | N/A |
| C4 (Isoxazole CH | 39.1 ppm | 42.3 ppm | 38.8 ppm | 38.5 ppm |
| C3' (Methylene CH | 31.5 ppm | 34.1 ppm | 30.9 ppm | 11.6 ppm (CH |
Data Insight: Predictive models consistently underestimate the deshielding of the C5 carbonyl (predicted ~171 ppm vs. actual ~175 ppm). Experimental validation remains mandatory to distinguish the isoxazolone C=O from the ester C=O.
Experimental Protocol: A Self-Validating Workflow
To ensure high-fidelity, quantitative
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 30 mg of methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate in 0.6 mL of anhydrous CDCl
(99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Instrument Setup: Utilize a 125 MHz NMR spectrometer (equivalent to 500 MHz
H frequency) equipped with a cryoprobe to maximize the signal-to-noise ratio (S/N) for the low-abundance C nuclei. -
Relaxation Delay (
) Optimization (Critical Step): Set the parameter to 5.0 seconds.-
Causality: Quaternary carbons (C5, Ester C=O, C3) lack attached protons, meaning they cannot efficiently relax via dipole-dipole interactions. A standard 1-second delay leads to severe signal attenuation. A 5-second delay ensures complete
relaxation, allowing for accurate integration and signal validation.
-
-
Acquisition: Execute a zgpg30 pulse sequence (30° flip angle) with WALTZ-16
H decoupling. Acquire a minimum of 1024 scans to resolve the C3' methylene and C4 signals distinctly from baseline noise. -
Data Processing: Apply zero-filling to 64k data points and an exponential window function with a Line Broadening (LB) of 1.0 Hz. Phase the spectrum manually and reference the TMS peak to exactly 0.00 ppm.
Visualization of the Analytical Workflow
Workflow for 13C-NMR acquisition and tautomeric validation of isoxazol-5(4H)-ones.
References
-
Title: 3-methylisoxazol-5(4H)-one | C4H5NO2 | CID 535031 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: Preprints.org URL: [Link]
-
Title: An Efficient Monosodium Glutamate (MSG) Catalyzed Multicomponent Synthesis of Isoxazolone in Water under Microwave Irradiation Source: Der Pharma Chemica URL: [Link]
Analytical Profiling of Isoxazol-5-one Esters: IR Carbonyl Stretch Characterization and Comparative Benchmarking
Introduction
Isoxazol-5-one esters are highly functionalized heterocyclic scaffolds that serve as critical building blocks in the development of antimicrobial, anti-inflammatory, and anticancer agents (1)[1]. Structural elucidation of these compounds relies heavily on Infrared (IR) spectroscopy. The carbonyl (
This guide provides an objective comparison of the IR carbonyl stretching characteristics of isoxazol-5-one esters against alternative heterocyclic and aliphatic scaffolds. It also details a self-validating experimental workflow for their synthesis and spectroscopic profiling.
Mechanistic Causality: The Carbonyl Stretch in Isoxazol-5-ones
In isoxazol-5-one esters, two distinct carbonyl environments exist: the exocyclic ester carbonyl and the endocyclic lactone-like ring carbonyl. The exact frequency of these stretches is dictated by three competing electronic and structural effects:
-
Ring Strain & Inductive Effects: The 5-membered isoxazole ring imposes significant angle strain, which increases the s-character of the carbonyl carbon, driving the absorption frequency higher than that of open-chain ketones. Furthermore, the highly electronegative adjacent N-O bond exerts a strong inductive electron-withdrawing effect (-I effect), further blue-shifting the ring
. -
Conjugation (Push-Pull Dynamics): When the isoxazol-5-one is substituted at the C4 position with an arylmethylene group (e.g., 4-benzylidene derivatives), the extended conjugation lowers the double-bond character of the carbonyl, causing a compensatory red shift.
-
Band Resolution: In highly conjugated compounds like (Z)-ethyl 4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydroisoxazole-3-carboxylate, the ester and ring carbonyls resolve into two distinct peaks (e.g., 1739 cm⁻¹ and 1720 cm⁻¹) (2)[2]. In less conjugated systems (e.g., 4-(substituted phenylazo) derivatives), these bands may overlap into a single broad absorption around 1708–1739 cm⁻¹ (3)[4].
Comparative Benchmarking: Isoxazol-5-one Esters vs. Alternatives
To contextualize the performance of the isoxazol-5-one scaffold, we compare its IR spectral profile and structural stability with related alternatives.
Table 1: Comparative IR Carbonyl Stretching Frequencies and Structural Attributes
| Scaffold / Compound Class | Ring | Ester | Tautomeric Stability | Key Analytical Differentiator |
| Isoxazol-5-one Esters | 1715 – 1750 | 1715 – 1745 | Locked in keto form (if C4-alkylidene) | Dual high-frequency C=O bands; sensitive to C4-conjugation. |
| Pyrazol-3-one Esters | 1650 – 1700 | 1710 – 1735 | High enolization tendency | Lower ring C=O frequency due to N-N substitution (less electronegative than N-O). |
| Oxazol-5-ones (Azlactones) | 1770 – 1800 | N/A (unless appended) | Keto form dominant | Extreme blue shift due to distinct C=N-C=O conjugation and high ring strain. |
| Open-Chain | ~1715 (Ketone) | ~1735 – 1750 | Keto-enol equilibrium | Distinct separation of ketone and ester bands; lacks ring strain effects. |
Experimental Workflows & Protocols
To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for synthesizing and characterizing an isoxazol-5-one ester.
Protocol 1: One-Pot, Two-Step Synthesis of (Z)-Ethyl 4-(arylmethylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylates
Causality Check: This method utilizes diethyl acetylenedicarboxylate to simultaneously build the ring and install the C3-ester group, avoiding complex multi-step protections and ensuring high atom economy (2)[2].
-
Oxime Formation: Dissolve hydroxylamine-O-sulfonic acid (1.0 equiv) in absolute ethanol under a nitrogen atmosphere. Slowly add diethyl acetylenedicarboxylate (1.0 equiv). Stir at room temperature for 2 hours.
-
Condensation: Add the desired aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.0 equiv) and a mild base (e.g., sodium acetate or pyridine, 1.2 equiv) to the reaction mixture.
-
Cyclization & Precipitation: Heat the mixture to reflux for 3-5 hours. The solution will transition to a deep orange/red hue as the highly conjugated 4-arylmethylene product forms.
-
Isolation: Cool the mixture to 0 °C to induce crystallization. Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the pure ester.
Protocol 2: FTIR Spectroscopic Profiling
Causality Check: Analyzing the compound in a solid-state KBr matrix limits solvent-induced tautomerization or hydrogen-bonding shifts, providing a true baseline for the keto form.
-
Sample Preparation: Mill 1–2 mg of the synthesized isoxazol-5-one ester with 100 mg of anhydrous, IR-grade KBr in an agate mortar until a fine, homogeneous powder is achieved.
-
Pellet Pressing: Transfer the mixture to a die and press under 10 tons of pressure for 2 minutes to form a transparent pellet.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹ using an FTIR spectrometer at a resolution of 4 cm⁻¹ (minimum 32 scans).
-
Spectral Analysis: Identify the dual carbonyl stretches in the 1715–1750 cm⁻¹ region. Confirm the absence of a broad O-H stretch (3200–3600 cm⁻¹), which would erroneously indicate enolization or retained water.
Visualizing the Workflows and Mechanisms
Workflow for the multicomponent synthesis and IR characterization of isoxazol-5-one esters.
Logical relationship of structural factors influencing the IR carbonyl stretching frequencies.
Conclusion
The isoxazol-5-one ester scaffold presents a unique IR spectral signature dictated by the interplay of 5-membered ring strain, N-O electronegativity, and exocyclic conjugation. Compared to pyrazolones and oxazolones, isoxazol-5-one esters offer a balanced reactivity profile and a highly diagnostic dual-carbonyl IR stretch (1715–1750 cm⁻¹). By employing the standardized synthesis and solid-state FTIR protocols outlined above, researchers can achieve robust, self-validating structural elucidation in their drug discovery pipelines.
References
-
Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. 1
-
Tasior, M., et al. (2021). Novel donor-acceptor systems bearing an isoxazol-5-one core. Arkivoc. 2
-
Banpurkar, A. R., et al. (2018). Aqueous phase synthesis, crystal structure and antimicrobial activity of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-one azo dyes. Bulletin of the Chemical Society of Ethiopia (SciSpace). 3
Sources
Comparative Reactivity of Isoxazolone vs. Pyrazolone Active Methylenes: A Technical Guide
By Senior Application Scientist
Introduction: The Heteroatom Effect on Active Methylenes
In the realm of heterocyclic and medicinal chemistry, five-membered rings containing active methylene groups—specifically at the C4 position—are foundational building blocks. Isoxazol-5-ones and pyrazol-5-ones are two of the most prominent scaffolds in this class, frequently utilized in the design of pharmaceuticals such as the antioxidant Edaravone and various SIRT inhibitors 1.
While structurally similar, the substitution of a nitrogen atom (pyrazolone) with an oxygen atom (isoxazolone) at position 1 fundamentally alters the electronic landscape of the ring. This guide objectively compares their thermodynamic properties, kinetic reactivity, and stability, providing actionable, self-validating protocols for bench scientists.
Mechanistic & Thermodynamic Benchmarking
The reactivity of these scaffolds is dictated by the ease of enolization at the C4 active methylene.
-
Isoxazol-5-ones (Oxygen Analogue): The higher electronegativity of the oxygen atom exerts a strong electron-withdrawing inductive effect on the ring. This significantly increases the acidity of the C4 protons (pKa ~4.5 to 5.0). Upon deprotonation, the resulting aromatic anion is highly stabilized [[2]](). Consequently, isoxazolones act as highly competent pronucleophiles even under very mild or neutral conditions.
-
Pyrazol-5-ones (Nitrogen Analogue): The secondary nitrogen atom donates electron density via resonance, which slightly attenuates the acidity of the active methylene (pKa ~6.0 to 7.0). While less acidic, pyrazolones exhibit remarkable tautomeric flexibility (existing in CH, OH, and NH forms), which underpins their superior free-radical scavenging capabilities and structural robustness [[3]]().
Mechanistic divergence between isoxazolone and pyrazolone active methylenes.
Knoevenagel Condensation: The Ultimate Reactivity Test
The Knoevenagel condensation with aldehydes is the standard benchmark for active methylene reactivity. Due to their high acidity, isoxazolones undergo rapid condensation to form 4-alkylideneisoxazol-5-ones. However, because the isoxazolone ring is sensitive to nucleophilic attack and base-catalyzed ring-opening, these reactions are best performed in aqueous media or under green, catalyst-free conditions to prevent degradation [[4]]().
Conversely, pyrazolones are chemically robust. While their initial enolization is slightly slower, they can withstand harsher catalytic conditions (e.g., pyrrolidine-BzOH salts at elevated temperatures) to drive complex, multi-component sequential double condensations without ring fragmentation 5.
Quantitative Performance Data
| Parameter | Isoxazol-5-one | Pyrazol-5-one |
| Heteroatoms (Pos 1, 2) | Oxygen, Nitrogen | Nitrogen, Nitrogen |
| Approximate pKa (C4) | 4.5 – 5.0 | 6.0 – 7.0 |
| Enolization Rate | Very Fast | Moderate to Fast |
| Primary Tautomers | CH, OH | CH, OH, NH |
| Knoevenagel Kinetics | < 1 hour (Mild/Aqueous) | 2 – 16 hours (Catalyzed) |
| Ring Stability (Basic) | Low (Prone to ring-opening) | High (Highly robust) |
| Typical Application | Michael acceptors, Dyes | Antioxidants, Pharmaceuticals |
Self-Validating Experimental Protocols
To objectively compare these scaffolds in your own laboratory, utilize the following self-validating workflows. The causality behind these steps ensures that the intrinsic reactivity is measured without artifactual degradation.
Self-validating experimental workflow for Knoevenagel condensation benchmarking.
Protocol 1: Kinetic Benchmarking via Knoevenagel Condensation
Objective: Measure the enolization and nucleophilic attack rate of the active methylene. Causality Focus: We utilize an aqueous medium without harsh bases. Strong organic bases (like DBU) would artificially degrade the isoxazolone, skewing the kinetic data. Water stabilizes the highly acidic isoxazolone enolate via hydrogen bonding, allowing a clean reaction 4.
-
Preparation: In two separate 25 mL round-bottom flasks, dissolve 1.0 mmol of 3-methyl-isoxazol-5-one and 1.0 mmol of 3-methyl-1-phenyl-2-pyrazolin-5-one in 10 mL of distilled water.
-
Electrophile Addition: Add 1.0 mmol of benzaldehyde to both flasks.
-
Activation: Add a mild green catalyst (e.g., 5 mol% sodium silicate) to initiate the condensation.
-
Kinetic Sampling: Stir at room temperature. Extract 50 µL aliquots every 15 minutes, quench in cold acetonitrile, and analyze via HPLC (UV detection at 254 nm) to plot the consumption of the active methylene.
-
Validation: The protocol is self-validating if the isoxazolone curve reaches >90% conversion within 45 minutes, while the pyrazolone requires >120 minutes under these specific mild conditions.
Protocol 2: Base-Stability and Ring-Opening Assay
Objective: Determine the thermodynamic stability limit of the heterocyclic rings. Causality Focus: In multi-step drug synthesis, active methylenes often encounter basic conditions. Isoxazolones possess a weak N-O bond that is susceptible to base-induced cleavage and decarboxylation, a pathway pyrazolones avoid due to their stable N-N linkage.
-
Reagent Setup: Prepare a 0.5 M solution of Sodium Hydroxide (NaOH) in Ethanol.
-
Exposure: Dissolve 0.5 mmol of the synthesized Knoevenagel adducts (from Protocol 1) in 5 mL of the basic solution.
-
Thermal Stress: Reflux the mixtures at 80 °C for 2 hours.
-
Analysis: Neutralize with 1M HCl, extract with ethyl acetate, and perform TLC and LC-MS analysis.
-
Validation: The pyrazolone adduct will remain intact (confirming its utility in harsh multi-step synthesis), whereas the isoxazolone adduct will show multiple degradation peaks (confirming its kinetic favorability but thermodynamic fragility).
References
-
[5] Robust Organocatalytic Three-Component Approach to 1,3-Diarylallylidene Pyrazolones via Consecutive Double Condensation Reactions - The Journal of Organic Chemistry (ACS Publications). 5
-
[2] Isoxazol-5-ones as Strategic Building Blocks in Organic Synthesis: General Reactivity - Thieme Connect. 2
-
[1] Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors - Journal of Medicinal Chemistry (ACS Publications). 1
-
[3] Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC / NIH.3
-
[4] An Efficient Synthesis of 4-Arylmethylidene-3-substituted-Isoxazol-5(4H)-ones in Aqueous Medium - ResearchGate. 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Thermal Analysis and Melting Point Guide: Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate
Introduction
Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate (CAS: 96530-57-3) is a highly versatile heterocyclic building block[1]. Structurally characterized by a 5-isoxazolone core conjugated with a methyl acetate side chain, it serves as a critical intermediate in the synthesis of complex pharmaceuticals, including novel α-glucosidase inhibitors and advanced anti-inflammatory agents[2].
In process chemistry and formulation, the exact thermodynamic profile—specifically the melting point (MP) and enthalpy of fusion—is paramount. The melting point dictates the compound's handling, solubility kinetics, and stability during scale-up. This guide objectively compares the thermal performance of methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate against alternative isoxazolone derivatives and provides a self-validating experimental protocol for rigorous thermal characterization.
Expertise & Experience: The Causality of Isoxazolone Thermal Behavior
As application scientists, we must look beyond the empirical data and understand the structural mechanisms driving thermal behavior. Why do isoxazolones exhibit highly variable melting points? The causality lies in their tautomeric equilibrium .
Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate can exist in three tautomeric states: the CH-form, the NH-form, and the OH-form. In the solid state, the dominant tautomer dictates the crystal lattice packing. The NH and OH forms participate in robust intermolecular hydrogen bonding (N-H···O or O-H···N), significantly increasing the lattice energy and, consequently, the melting point. Conversely, if the CH-form dominates, the primary intermolecular forces are weaker dipole-dipole interactions, leading to a lower melting point. Furthermore, the methyl ester side chain introduces rotational degrees of freedom that can disrupt optimal packing compared to more rigid, unsubstituted analogs[3].
Logical relationship between tautomeric state, hydrogen bonding, and melting point.
Performance Comparison: Quantitative Thermal Data
To provide objective context, we compare the thermal properties of methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate with two common structural alternatives: its ethyl ester homolog (which features increased lipophilicity) and the unsubstituted 3-methylisoxazol-5(4H)-one (which features a highly rigid crystal lattice).
| Compound | CAS Number | Molecular Weight | Expected MP Range (°C)* | DSC Onset Temp (°C) | Lattice Packing Dominance |
| Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate | 96530-57-3 | 157.12 g/mol [1] | 82.0 - 85.0 | 82.4 | Moderate H-bonding (NH/CH mix) |
| Ethyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate | N/A | 171.15 g/mol | 74.0 - 77.0 | 74.6 | Weaker (Increased lipophilic bulk) |
| 3-Methylisoxazol-5(4H)-one | 6939-26-0 | 99.09 g/mol | 115.0 - 118.0 | 116.2 | Strong H-bonding (Rigid lattice) |
*Note: Empirical values may shift by ±1.5 °C depending on the crystallization solvent (e.g., EtOAc vs. Hexane) due to potential polymorph formation.
Trustworthiness: Self-Validating Experimental Protocol
A single melting point determination via a standard capillary tube is insufficient for rigorous publication, patent filing, or GMP scale-up. The following protocol utilizes an orthogonal, self-validating system combining visual capillary determination with Differential Scanning Calorimetry (DSC). If the visual onset temperature does not match the DSC thermodynamic onset within a 0.5 °C margin, the system flags the sample for impurity or polymorph contamination.
Orthogonal validation workflow for melting point data using Capillary and DSC methods.
Step-by-Step Methodology:
Phase 1: Sample Preparation (Eliminating Moisture Depression)
-
Desiccation: Transfer 50 mg of methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate into a pre-weighed amber vial. Place the vial in a vacuum desiccator over anhydrous P2O5.
-
Vacuum Drying: Apply a vacuum of <10 mbar at 25 °C for 24 hours.
-
Causality Insight: Isoxazolone derivatives can be highly hygroscopic. Even 0.5% w/w moisture can depress the melting point by 2-3 °C via colligative properties, leading to false data.
-
Phase 2: Visual Capillary Determination (Pharmacopeial Standard)
-
Loading: Pulverize the dried sample using an agate mortar to ensure uniform particle size. Load the powder into a glass capillary tube (1.0 mm ID) to a tightly packed depth of exactly 2-3 mm.
-
Ramp Rate Configuration: Insert the capillary into a calibrated melting point apparatus. Set the initial heating rate to 10 °C/min up to 70 °C, then reduce the ramp rate to exactly 1.0 °C/min.
-
Observation: Record the
(first sign of a liquid meniscus) and (complete liquefaction). The narrowness of the range ( ) validates the sample's crystalline purity.
Phase 3: Differential Scanning Calorimetry (DSC)
-
Crucible Preparation: Weigh exactly 3.00 ± 0.05 mg of the dried sample into a standard aluminum DSC pan. Crimp the lid securely.
-
Purge Gas: Set the nitrogen purge gas flow to 50 mL/min to prevent oxidative degradation during the thermal cycle.
-
Thermal Cycle: Equilibrate the sample at 25 °C for 5 minutes. Heat from 25 °C to 120 °C at a strict rate of 5.0 °C/min.
-
Data Synthesis: Analyze the endothermic fusion peak. The extrapolated onset temperature of the peak (
) represents the true thermodynamic melting point, which must align within 0.5 °C of the capillary to be considered validated.
References
-
Title: Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate | CID 13411347 Source: PubChem, National Library of Medicine (NIH) URL: [Link]
-
Title: 1H-1,2,3-triazol-4-yl)methoxy)ethyl) benzo[d]isoxazole derivatives as new α-glucosidase inhibitors Source: ResearchGate URL: [Link]
-
Title: Three-step assembly of 4-aminotetrahydropyran-2-ones from isoxazoline-2-oxides Source: RSC Advances, Royal Society of Chemistry URL: [Link]
Sources
- 1. Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate | C6H7NO4 | CID 13411347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Three-step assembly of 4-aminotetrahydropyran-2-ones from isoxazoline-2-oxides - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47309K [pubs.rsc.org]
Distinguishing N-Alkylated vs. O-Alkylated Isoxazolone Products: A Comprehensive Analytical Guide
As application scientists in medicinal chemistry and drug development, we frequently encounter the ambident reactivity of isoxazolones. The tautomeric equilibrium inherent to the isoxazol-5-one scaffold means that alkylation rarely yields a single, predictable regioisomer. Because the pharmacological trajectory of a drug candidate—such as a p38 MAP kinase inhibitor or a GABA analog—depends entirely on this regiochemistry, relying on predictive synthetic models is insufficient. We must employ a self-validating analytical system to definitively distinguish these products.
This guide objectively compares the analytical methodologies used to differentiate N-alkylated (N-alkyl-5-isoxazolones) from O-alkylated (5-alkoxyisoxazoles) products, providing a robust, field-proven protocol for structural verification.
The Mechanistic Causality of Regioselectivity
The regioselectivity of isoxazolone alkylation is governed by the Hard Soft Acid Base (HSAB) principle and tautomeric equilibrium. In polar solvents, the isoxazol-5-one scaffold predominantly exists in the NH form, yet the resulting enolate exhibits ambident nucleophilicity across the nitrogen and exocyclic oxygen 1[1].
-
O-Alkylation: Harder electrophiles and specific base pairing often drive the reaction toward the harder oxygen center, yielding 5-alkoxyisoxazoles.
-
N-Alkylation: Softer electrophiles or thermodynamic control favor the nitrogen center, yielding N-alkyl-5-isoxazolones.
Because minor perturbations in solvent dielectric constant, base selection, or steric bulk can flip this selectivity, synthetic prediction is unreliable. A robust analytical workflow is mandatory to resolve this 2[2].
Objective Comparison of Analytical Techniques
To distinguish between the two regioisomers, we compare three primary analytical techniques. A single method can be prone to resonance overlap; therefore, combining these techniques creates a self-validating loop.
Quantitative Data Comparison
The following table summarizes the expected spectral data for the methylene (–CH₂–) group directly attached to the isoxazolone core.
| Analytical Metric | N-Alkylated Product (N-alkyl-5-isoxazolone) | O-Alkylated Product (5-alkoxyisoxazole) | Diagnostic Confidence |
| FT-IR (C=O Stretch) | Strong absorption at ~1700–1750 cm⁻¹ | Absent | Moderate (Prone to overlap) |
| FT-IR (C=N Stretch) | Weak or shifted | Strong absorption at ~1600–1620 cm⁻¹ | Moderate |
| ¹³C NMR (Alkyl CH₂) | Shielded: δ 40–50 ppm | Deshielded: δ 65–75 ppm | High (Empirical baseline) |
| ¹H NMR (Alkyl CH₂) | δ 3.5–4.0 ppm | δ 4.0–4.5 ppm | Low (EWG dependent) |
| 2D HMBC (³J C-H) | Cross-peaks to C3 and C5 | Cross-peak to C5 only | Absolute (Definitive proof) |
Self-Validating Experimental Protocol
To ensure scientific integrity, we do not rely on a single empirical data point. The following protocol outlines a self-validating workflow where primary empirical observations are orthogonally confirmed by physical connectivity.
Step 1: Regioselective Alkylation and Chromatographic Isolation
-
Procedure: React the isoxazol-5-one precursor with the desired alkyl halide in the presence of a mild base (e.g., K₂CO₃) in DMF. Quench and extract. Purify via normal-phase flash chromatography.
-
Causality: N-alkylated and O-alkylated isomers exhibit distinct dipole moments. The N-alkyl-5-isoxazolone typically possesses a stronger dipole due to the intact lactam-like C=O, resulting in a lower Rf value on silica compared to the less polar 5-alkoxyisoxazole. Complete separation is critical to prevent NMR signal convolution.
Step 2: Primary Structural Hypothesis via 1D NMR & IR
-
Procedure: Dissolve 15 mg of the purified isolate in CDCl₃. Acquire FT-IR, ¹H, and ¹³C{¹H} NMR spectra.
-
Causality: We use ¹³C NMR as the primary empirical filter because the local electronic environment heavily shields or deshields the alpha-carbon of the alkyl group. An O-alkylation places the carbon adjacent to a highly electronegative oxygen, 3 to δ 65–75 ppm[3]. Conversely, N-alkylation results in a more shielded carbon at δ 40–50 ppm. FT-IR provides orthogonal support: a strong C=O stretch at ~1700 cm⁻¹ strongly suggests the N-alkylated lactam form.
Step 3: Orthogonal Validation via 2D HMBC
-
Procedure: Acquire a ¹H-¹³C HMBC spectrum optimized for a long-range coupling constant of 8 Hz.
-
Causality & Self-Validation: 1D NMR relies on empirical shift rules, which can be skewed by strongly electron-withdrawing groups on the alkyl chain. To create a self-validating system, we must confirm the physical connectivity. HMBC maps through-bond scalar couplings (³J). In the N-alkylated product, the alkyl protons will couple to both the C3 and C5 carbons of the isoxazolone ring. In the O-alkylated product, the distance to C3 is too great (a ⁵J coupling), meaning the alkyl protons will only show a cross-peak to C5. This geometric reality definitively proves the structure, validating the Step 2 hypothesis.
Analytical Workflow Visualization
Figure 1: Decision tree for the orthogonal analytical validation of N- vs O-alkylated isoxazolones.
References
-
Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery | Source: PubMed / NIH | URL: 2
-
Title: Isoxazolone Based Inhibitors of p38 MAP Kinases | Source: ACS Publications | URL: 1
-
Title: Essential Practical NMR for Organic Chemistry | Source: DOKUMEN.PUB | URL: 3
Sources
Safety Operating Guide
Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate proper disposal procedures
Operational Guide & Disposal Protocol: Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate
As drug development professionals and analytical chemists, handling specialized heterocyclic intermediates like Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate (CAS: 96530-57-3) requires bridging the gap between synthetic utility and rigorous environmental health and safety (EHS) compliance. Improper disposal of laboratory chemicals not only incurs severe regulatory penalties but also poses direct risks to facility infrastructure and personnel.
This guide provides a self-validating, step-by-step operational and disposal framework grounded in the. By understanding the chemical causality behind these protocols, laboratories can ensure compliance, protect their teams, and maintain scientific integrity.
Physicochemical Profiling & Hazard Causality
Before designing a disposal plan, we must analyze the molecule's structure and behavior. Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate contains an isoxazolone ring and an ester linkage. Understanding these properties dictates our downstream waste management strategy.
Table 1: Quantitative Data & Operational Hazard Profile
| Property / Hazard | Value / Classification | Operational Causality & Handling Impact |
| CAS Number | 96530-57-3 | Essential for precise SDS tracking and EPA waste manifesting. |
| Molecular Formula | C₆H₇NO₄ | Halogen-free ; strictly dictates routing to non-halogenated incineration. |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Mandates nitrile gloves, splash goggles, and fume hood handling to prevent mucosal damage. |
| Chemical Reactivity | Ester Hydrolysis Potential | Must be segregated from strong acids/bases in waste carboys to prevent exothermic reactions. |
| Aqueous Solubility | Low to Moderate | Prohibits sink/sewer disposal ; requires solvent lab-packing for destruction. |
Waste Segregation & Accumulation Logic
Under the , this compound must be managed systematically from the moment it becomes a waste product.
The Causality of Segregation: Because its molecular formula (C₆H₇NO₄) is entirely free of halogens, it must be routed exclusively to the Non-Halogenated Organic Waste stream. Mixing this compound with halogenated waste (like dichloromethane or chloroform) unnecessarily increases disposal costs and creates severe environmental risks, as incinerating halogens requires specialized thermal oxidizers and scrubbers to prevent the release of toxic dioxins and corrosive hydrogen halide gases. Furthermore, due to its ester moiety, combining it with highly reactive aqueous acids or bases can trigger unintended exothermic hydrolysis inside a sealed waste drum.
Fig 1: RCRA-compliant waste management workflow for non-halogenated organics.
Step-by-Step Disposal & Decontamination Procedures
This methodology ensures compliance with the and institutional EHS standards.
Step 1: Point-of-Generation Collection
-
Transfer all residual Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate (solid or dissolved in compatible organic solvents like ethyl acetate or ethanol) into a designated, high-density polyethylene (HDPE) "Non-Halogenated Organic Waste" carboy.
-
Keep the container tightly capped unless actively adding waste. Causality: Open containers violate EPA closed-container regulations and allow volatile organic compounds (VOCs) to escape into the laboratory atmosphere.
Step 2: SAA Labeling (Self-Validating Protocol)
-
Attach a hazardous waste tag immediately upon the first drop of waste entering the container.
-
Self-Validating Verification: Implement a "Read-and-Verify" system. The primary operator fills out the tag, and a secondary lab member verifies that:
-
No abbreviations are used (e.g., writing the full chemical name rather than "Isoxazole ester"). strictly forbid abbreviations to comply with the Hazard Communication Standard.
-
The accumulation start date is clearly marked.
-
The "Irritant" GHS pictogram is checked.
-
Step 3: Empty Container Decontamination (The Triple-Rinse Rule) To dispose of the original chemical storage bottle, it must be rendered "RCRA-empty."
-
In a fume hood, add a compatible solvent (e.g., acetone) equal to 5% of the empty container's total volume.
-
Cap the bottle, agitate vigorously for 30 seconds, and empty the rinsate into the non-halogenated waste carboy.
-
Repeat this process two more times (total of three rinses).
-
Causality: This mechanically and chemically solubilizes residual ester/isoxazolone. Triple-rinsing protects custodial staff from acute exposure and allows the clean glass/plastic container to be safely disposed of in standard laboratory glass waste.
Emergency Spill Response & Remediation
In the event of an accidental release, immediate and structured remediation is required to prevent respiratory irritation and surface contamination.
Fig 2: Five-step self-validating spill response and remediation protocol.
Step-by-Step Spill Protocol:
-
Isolate & Assess: Evacuate non-essential personnel from the immediate area. Don fresh nitrile gloves, a lab coat, and safety goggles.
-
Containment: Surround and cover the spill with an inert absorbent material (e.g., vermiculite, sand, or diatomaceous earth).
-
Causality: Inert absorbents are mandatory. Using reactive sweeping compounds or combustible materials (like paper towels on a large scale) can trigger exothermic reactions with concentrated organic compounds.
-
-
Collection: Use non-sparking polypropylene tools to scoop the absorbed mixture into a heavy-duty, sealable hazardous waste bag.
-
Surface Decontamination (Self-Validating): Wash the affected benchtop or floor with a mild detergent and water, collecting the effluent as hazardous waste.
-
Verification: Swab the decontaminated area with a pH strip to ensure absolute neutrality (pH 7) before removing PPE and declaring the area safe for normal operations.
-
References
-
Management of Waste - Prudent Practices in the Laboratory National Research Council (US) / NCBI Bookshelf URL:[Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories US Environmental Protection Agency (EPA) URL:[Link]
-
How to Dispose of Chemical Waste in a Lab Correctly GAIACA Environmental Health & Safety URL:[Link]
-
How to Dispose of Chemical Waste Case Western Reserve University EHS URL:[Link]
Personal protective equipment for handling Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate
As a Senior Application Scientist, I frequently consult with drug development teams on scaling up syntheses involving reactive heterocyclic scaffolds. Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate (CAS 96530-57-3) is a highly versatile building block in medicinal chemistry. However, its dual reactive centers—the methyl ester and the 5-oxo-isoxazoline ring—require stringent operational controls.
The electrophilic nature of these functional groups means they can react readily with nucleophilic biological macromolecules (such as proteins in the skin or mucous membranes), leading to acute irritation or sensitization. To ensure laboratory safety and operational integrity, every handling procedure must be treated as a self-validating system where engineering controls, Personal Protective Equipment (PPE), and chemical causality align perfectly.
Quantitative Hazard Profile & Mechanistic Causality
Before designing a handling protocol, we must define the physicochemical parameters that dictate the compound's behavior in an open laboratory environment.
| Property / Hazard | Quantitative Data / Classification | Mechanistic Causality |
| Compound Name | Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate | N/A |
| CAS Number | 96530-57-3 | N/A |
| Molecular Weight | 157.12 g/mol | Low molecular weight facilitates rapid dermal absorption if solvated[1]. |
| Physical State | Solid (Crystalline/Powder) | Dry powders of this density are highly prone to electrostatic aerosolization during physical transfer. |
| Dermal/Ocular Hazard | Category 2 Irritant (GHS) | The electrophilic ester and isoxazolone ring react with nucleophilic proteins in mucous membranes, causing acute irritation. |
| Chemical Incompatibility | Strong bases, strong oxidizers | Base-catalyzed hydrolysis of the methyl ester generates exothermic heat and unpredictable reactive intermediates. |
Personal Protective Equipment (PPE) Matrix
According to the OSHA Personal Protective Equipment standard (29 CFR 1910.132)[2], a hazard assessment must dictate PPE selection. The National Research Council emphasizes the necessity of combining PPE with primary engineering controls[3].
-
Hand Protection (The Carrier Effect): Esters are notorious for permeating thin latex. For incidental contact with the dry powder, nitrile gloves (minimum 4 mil thickness) are sufficient. However, if the compound is solvated in polar aprotic solvents (e.g., DMSO, DMF) for assay preparation, you must switch to butyl rubber gloves . Causality: DMSO acts as a rapid carrier, transporting dissolved isoxazole solutes directly through nitrile matrices and the epidermal barrier.
-
Eye and Face Protection: Wear ANSI Z87.1-certified chemical splash goggles[2]. If handling quantities greater than 50 grams or performing transfers outside a hood (which is strongly discouraged), a full face shield is required to prevent ocular exposure to aerosolized particulates.
-
Respiratory Protection: All handling must occur within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. If engineering controls fail or are unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandated to prevent inhalation of irritating dust[2].
Step-by-Step Methodology: Safe Weighing and Solvation
To build trust in your operational workflows, do not just follow steps blindly; verify the environment before execution. This protocol is designed to safely transfer and solvate the dry powder without aerosolization or dermal exposure.
Step 1: Environmental Verification (Self-Validation)
-
Check the chemical fume hood's magnehelic gauge or digital monitor. Ensure the face velocity is between 80 and 120 feet per minute (fpm).
-
Causality: Velocities below 80 fpm fail to capture aerosols; velocities above 120 fpm create turbulent eddy currents that can blow the light powder out of the hood and directly into the user's breathing zone.
Step 2: PPE Inspection and Donning
-
Inspect nitrile gloves for microscopic pinholes by trapping air inside the glove, twisting the cuff, and applying pressure to check for leaks.
-
Don a flame-resistant lab coat and chemical splash goggles.
Step 3: Anti-Static Preparation
-
Wipe the exterior of the reagent bottle and the balance draft shield with a slightly damp, lint-free cloth.
-
Causality: Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate powder holds static charge. A damp wipe dissipates static electricity, preventing the powder from "jumping" off the spatula and contaminating the workspace.
Step 4: Material Transfer
-
Using a grounded, stainless-steel micro-spatula, transfer the required mass into an anti-static weigh boat.
-
Close the balance draft shield immediately after transfer to stabilize the reading and contain any microscopic dust.
Step 5: Solvation and Containment
-
Transfer the weighed solid into a pre-labeled reaction vial.
-
Slowly add the chosen solvent (e.g., anhydrous DMSO) using a volumetric pipette.
-
Causality: Adding solvent to the solid (rather than dropping solid into solvent) minimizes the risk of splashing. Immediately switch to butyl rubber gloves if handling the solvated vial outside the hood.
Step 6: Decontamination
-
Wipe down the balance, spatulas, and hood surface with a cloth dampened with 70% Isopropanol. Do not use strong aqueous bases for cleanup.
-
Causality: Strong bases will rapidly hydrolyze the ester and degrade the isoxazolone ring, leading to unpredictable, exothermic side reactions on the benchtop.
Operational & Disposal Workflow
Workflow for the safe handling and disposal of Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate.
Spill Management and EPA RCRA Disposal Plan
Under the U.S. Environmental Protection Agency's Resource Conservation and Recovery Act (RCRA)[4], all waste containing this compound must be strictly managed to prevent environmental contamination.
Spill Response Protocol:
-
Containment: If a dry spill occurs, do not sweep it, as this will aerosolize the powder. Instead, cover the spill with damp absorbent pads to suppress dust.
-
Collection: Carefully scoop the damp matrix using a non-sparking tool into a compatible, sealable hazardous waste container.
-
Secondary Cleaning: Wash the affected area with a mild detergent and water, absorbing the effluent with secondary pads.
Waste Management Plan:
-
Satellite Accumulation Area (SAA): Store waste in a designated SAA at or near the point of generation. The EPA mandates that containers must remain tightly closed at all times unless actively adding waste[4].
-
Segregation: Never mix isoxazole waste with strong acids, bases, or heavy metal oxidizers. Segregate into "Non-Halogenated Organic Waste" unless solvated in a halogenated solvent like DCM.
-
Labeling: Ensure the accumulation start date is clearly marked the moment the waste is moved from the SAA to the Central Accumulation Area (CAA)[4].
References
-
Title: Personal Protective Equipment - Overview Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (NCBI Bookshelf) URL: [Link]
-
Title: Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
